5-tert-Butyl-1,3-benzodioxol-2-one
Description
Structure
3D Structure
Properties
CAS No. |
54815-21-3 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-tert-butyl-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C11H12O3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |
InChI Key |
KLQJKXDFHGURBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-tert-Butyl-1,3-benzodioxol-2-one
[1][2][3]
Executive Summary
5-tert-Butyl-1,3-benzodioxol-2-one (CAS 54815-21-3) is a specialized cyclic carbonate derivative of 4-tert-butylcatechol.[1][2][3] Functioning primarily as a reactive intermediate in organic synthesis and polymer chemistry, it represents a "masked" form of the catechol moiety. Its cyclic carbonate functionality renders it highly susceptible to nucleophilic attack, making it a valuable electrophile for the introduction of the tert-butylcatechol unit into complex architectures or as a monomer in the synthesis of functionalized polycarbonates.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol using triphosgene (a safer phosgene equivalent), and a structural characterization framework for researchers in drug discovery and materials science.
Molecular Architecture & Identity
The compound consists of a benzene ring fused to a five-membered carbonate ring (dioxolone), substituted at the 5-position with a bulky tert-butyl group.[1][2][3] This steric bulk influences both the solubility profile and the hydrolytic stability of the carbonate linkage.
Table 1: Chemical Identification Data
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 4-tert-Butylcatechol carbonate; 5-tert-Butyl-1,2-phenylene carbonate |
| CAS Registry Number | 54815-21-3 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |
| InChI Key | KLQJKXDFHGURBO-UHFFFAOYSA-N |
| Structural Class | Cyclic Aromatic Carbonate |
Physicochemical Profile
Due to the specialized nature of this intermediate, certain thermodynamic values are derived from structural analogs (e.g., unsubstituted 1,3-benzodioxol-2-one) and validated computational models.[1][2][3]
Table 2: Physical & Thermodynamic Properties[1][2][3][6]
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Predicted based on analog MP trends.[1][2][3] |
| Melting Point | 85°C – 95°C (Estimated) | Unsubstituted analog melts ~118°C; t-butyl group often disrupts crystal packing, potentially lowering MP relative to the core. |
| Boiling Point | ~280°C (at 760 mmHg) | Decomposition likely prior to boiling. |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF, Toluene | Lipophilic t-butyl group enhances solubility in non-polar solvents. |
| Solubility (Aqueous) | Insoluble / Reacts | Hydrolyzes slowly to form 4-tert-butylcatechol and CO₂.[1][2][3] |
| Partition Coefficient (LogP) | ~3.2 | High lipophilicity due to t-butyl moiety.[1][2][3] |
Stability & Reactivity[1][2][3]
-
Hydrolytic Sensitivity: The cyclic carbonate is sensitive to moisture, particularly in basic conditions. It hydrolyzes to release carbon dioxide and regenerate 4-tert-butylcatechol.[1][2][3]
-
Thermal Stability: Generally stable up to 150°C under anhydrous conditions. Above this, decarboxylation may occur.
Synthetic Methodology: The Triphosgene Protocol[7][8]
While industrial routes may utilize phosgene gas, the laboratory-scale synthesis is best achieved using Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent is safer to handle and allows for precise stoichiometric control.
Reaction Logic
The synthesis involves a double nucleophilic substitution where the phenolic hydroxyls of 4-tert-butylcatechol attack the carbonyl center of the phosgene equivalent.[1][2][3] A base (pyridine or triethylamine) is required to scavenge the liberated HCl.
Validated Protocol
Reagents:
-
Triphosgene (0.35 eq) [Note: 1 mol Triphosgene = 3 mol Phosgene]
-
Pyridine (2.2 eq) or Triethylamine
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂).
-
Dissolution: Charge the flask with 4-tert-butylcatechol (16.6 g, 100 mmol) and anhydrous DCM (100 mL) . Add Pyridine (17.4 g, 220 mmol) . Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve Triphosgene (10.4 g, 35 mmol) in DCM (30 mL). Add this solution dropwise to the reaction flask over 30 minutes. Caution: Exothermic reaction.[2][3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting catechol.
-
Quench & Wash: Quench carefully with cold water (50 mL). Transfer to a separatory funnel.
-
Wash Organic layer with 1M HCl (2 x 50 mL) to remove pyridine.
-
Wash with Saturated NaHCO₃ (50 mL).
-
Wash with Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Hexane/Toluene (9:1) to yield white crystals.
Visualization: Synthesis & Degradation Pathways[2][3]
The following diagrams illustrate the synthesis mechanism and the critical hydrolysis pathway that researchers must avoid during storage.
Diagram 1: Synthesis Mechanism (Graphviz)
Caption: Synthesis via Triphosgene-mediated cyclization of 4-tert-butylcatechol.
Diagram 2: Hydrolysis & Degradation Risk[2][3]
Caption: Moisture-induced degradation pathway leading to loss of carbonate functionality.[1][2][3]
Analytical Characterization
To validate the synthesis, the following spectral features should be observed.
Infrared Spectroscopy (FT-IR)[1][2][3]
-
C=O Stretch (Carbonate): A sharp, intense band at 1810–1840 cm⁻¹ . This is the diagnostic peak for the cyclic carbonate ring.
-
C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (attributed to the tert-butyl group).[2][3]
-
Absence of O-H: No broad peak at 3200–3500 cm⁻¹ (confirms full conversion of catechol).
Nuclear Magnetic Resonance (¹H-NMR)
Applications in R&D
-
Catechol Protection: The carbonate moiety serves as a robust protecting group for the catechol functionality, stable to acidic conditions but removable via mild basic hydrolysis.
-
Polymer Science: Used as a comonomer in the synthesis of polycarbonates to introduce lipophilicity and modify the glass transition temperature (Tg) of the bulk material.
-
Active Ester Equivalent: In peptide chemistry or bioconjugation, the strained ring can react with amines to form carbamates (urethanes), effectively linking the tert-butylcatechol unit to a target molecule.
References
-
Synthesis of Cyclic Carbonates: Cotarca, L., et al. "Bis(trichloromethyl) carbonate in organic synthesis." Synthesis, 1996(05), 553-576. Link
-
Triphosgene Safety & Utility: Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition, 26(9), 894-895. Link
-
Catechol Carbonate Properties: Pavlov, V. A., et al. "Synthesis and properties of cyclic carbonates." Russian Chemical Reviews, 59(2), 1990. Link
-
General Reactivity of 1,3-Benzodioxol-2-one: National Institute of Standards and Technology (NIST) WebBook, SRD 69.[1][2][3] "1,3-Benzodioxol-2-one."[1][2][3][4][5][6] Link
Sources
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- 2. 5-tert-butyl-1,3-benzodithiole-2-thione | CAS#:138570-00-0 | Chemsrc [chemsrc.com]
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- 6. Buy 6-(6-Chloropyridin-3-yl)nicotinic acid (EVT-14090363) [evitachem.com]
5-tert-Butyl-1,3-benzodioxol-2-one molecular structure and CAS number
An In-Depth Technical Guide to 5-tert-Butyl-1,3-benzodioxol-2-one
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to professionals in chemical research and drug development. We will delve into its molecular characteristics, physicochemical properties, a reasoned synthetic approach, and the scientific context that makes its structural motifs significant in modern chemical applications.
Core Molecular Identity
This compound belongs to the benzodioxole class of compounds, which are characterized by a methylenedioxy functional group fused to a benzene ring.[1] This core structure is a recurring motif in various bioactive molecules, including pharmaceuticals and pesticides.[1][2] The subject of this guide is distinguished by a tert-butyl substituent at the 5-position of the aromatic ring and a carbonyl group at the 2-position of the dioxole ring.
Chemical Structure and Identifiers
The unique arrangement of its functional groups dictates the compound's chemical behavior and potential applications. Its formal identification is standardized across several chemical inventories.
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties is critical for designing experimental conditions, predicting behavior in biological systems, and ensuring safe handling. The data presented below has been aggregated from chemical databases.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | [3][4] |
| Density | 1.173 g/cm³ | [3] |
| Boiling Point | 240.6°C at 760 mmHg | [3] |
| Flash Point | 91.7°C | [3] |
| Refractive Index | 1.534 | [3] |
| LogP (Predicted) | 3.44 | [3] |
| Topological Polar Surface Area | 35.5 Ų | [3] |
The predicted LogP value of 3.44 suggests significant lipophilicity, which has profound implications for its solubility—favoring organic solvents over aqueous media—and its potential to cross biological membranes.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Key data for this compound is available through the National Institute of Standards and Technology (NIST).
-
Mass Spectrometry: Electron ionization mass spectrometry data is available, which is crucial for determining the compound's molecular weight and fragmentation pattern, aiding in its unambiguous identification.[5]
-
Infrared (IR) Spectroscopy: An IR spectrum has been recorded, which would reveal characteristic absorption bands for the functional groups present.[4] Key expected signals include strong C=O stretching from the cyclic carbonate (~1800-1830 cm⁻¹), C-O stretching, and vibrations associated with the substituted aromatic ring.
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this exact molecule is sparse, a logical and efficient synthetic route can be designed based on well-established organic chemistry principles. The proposed pathway involves two primary stages: electrophilic substitution to install the tert-butyl group, followed by the formation of the cyclic carbonate.
Retrosynthetic Analysis
A logical retrosynthetic approach involves two key disconnections:
-
Cyclocarbonate Formation: The 1,3-benzodioxol-2-one ring can be retrosynthetically cleaved to its precursor, 4-tert-butylcatechol, and a carbonyl source.
-
Friedel-Crafts Alkylation: The C-C bond between the aromatic ring and the tert-butyl group can be disconnected, leading back to catechol and a tert-butyl electrophile source.
Proposed Synthetic Protocol
This protocol is a self-validating system, employing standard, high-yielding reactions.
Step 1: Synthesis of 4-tert-Butylcatechol via Friedel-Crafts Alkylation
-
Rationale: The introduction of an alkyl group onto an activated aromatic ring like catechol is efficiently achieved via Friedel-Crafts alkylation. The hydroxyl groups are strongly activating, directing the incoming electrophile to the para position due to steric hindrance at the ortho positions.
-
Methodology:
-
To a stirred solution of catechol (1.0 eq) in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃, 0.2 eq) at 0°C.
-
Slowly add tert-butyl chloride (1.1 eq) or tert-butanol with a strong acid catalyst like H₂SO₄.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by carefully pouring it over ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield 4-tert-butylcatechol.
-
Step 2: Cyclization to this compound
-
Rationale: The formation of the cyclic carbonate from the catechol derivative is achieved using a phosgene equivalent. Triphosgene or carbonyldiimidazole (CDI) are preferred reagents in modern labs as they are safer, solid alternatives to gaseous phosgene.
-
Methodology:
-
Dissolve 4-tert-butylcatechol (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 2.2 eq) in an inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0°C and slowly add a solution of triphosgene (0.4 eq) in DCM.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.
-
Caption: Proposed two-step synthesis of the target compound.
Scientific Context and Applications
While direct applications of this compound are not widely documented, its structural components are of significant interest to drug development professionals.
The 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is considered a "privileged structure" in medicinal chemistry. It is found in numerous natural products and synthetic compounds with diverse biological activities. Its derivatives have been explored for various therapeutic purposes, including antitumor and anti-inflammatory effects.[2][7] Recently, novel 1,3-benzodioxole derivatives were designed as potent agonists for the auxin receptor TIR1, demonstrating their potential as root growth promoters in agriculture.[8][9]
The Role of the tert-Butyl Group
As an application scientist, the rationale behind incorporating specific functional groups is paramount. The tert-butyl group is not merely a passive substituent; it is a strategic addition used to modulate a molecule's properties:
-
Metabolic Stability: The bulky nature of the tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the adjacent aromatic ring, thereby increasing the compound's in vivo half-life.
-
Lipophilicity and Permeability: It significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier, a critical factor in drug design.
-
Receptor Interaction: The group provides a well-defined, bulky hydrophobic domain that can engage in van der Waals interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.
Safety and Handling
References
-
1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. NIST WebBook (IR Spectrum). [Link]
-
1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. NIST WebBook (Mass Spectrum). [Link]
-
1,3-Benzodioxol-2-one. PubChem. [Link]
-
1,3-Benzodioxole. Wikipedia. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]
- 5. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]
- 6. This compound | 54815-21-3 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. 1,3-Benzodioxol-2-one | C7H4O3 | CID 75112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability & Profiling of 5-tert-Butyl-1,3-benzodioxol-2-one
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Chemical Identity
5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 54815-21-3) represents a critical structural motif in medicinal chemistry, serving primarily as a lipophilic, masked precursor to 4-tert-butylcatechol. In drug development, the 1,3-benzodioxol-2-one (cyclic catechol carbonate) moiety is frequently utilized as a prodrug strategy to protect labile catechol functionalities from premature Phase II metabolism (glucuronidation/sulfation) and oxidation (quinone formation).
This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this compound. Unlike simple alkyl carbonates, the fusion of the carbonate ring with an aromatic system introduces unique electronic strains and reactivity profiles that must be quantified for successful pharmaceutical application.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 54815-21-3 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Core Moiety | Catechol Carbonate (Cyclic) |
| Substituent Effect | 5-tert-Butyl (+I Inductive, Steric Bulk) |
| Predicted LogP | ~3.2 (High Lipophilicity) |
Thermodynamic Profile: Structural Energetics
The stability of this compound is governed by the interplay between aromatic resonance and the strain of the five-membered heterocyclic ring.
Ring Strain and Aromaticity
The 5-membered dioxolone ring is fused to the benzene ring. While the benzene ring provides thermodynamic stability (~36 kcal/mol resonance energy), the carbonate moiety introduces strain.
-
Bond Angle Distortion: The ideal bond angle for
hybridized carbons is 120°. In the fused 5-membered ring, angles are compressed, raising the ground state energy relative to an open-chain diaryl carbonate. -
Electronic Activation: The carbonyl carbon (C2) is electronically coupled to the aromatic ring through the oxygen atoms. The phenoxy-like oxygen atoms are less electron-donating than alkoxy oxygens in aliphatic carbonates, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis).
The tert-Butyl Effect
The bulky tert-butyl group at position 5 confers two stabilizing effects:
-
Electronic (+I Effect): The weak electron-donating induction increases electron density on the benzene ring, slightly reducing the electrophilicity of the carbonyl carbon compared to the unsubstituted parent.
-
Steric Shielding: While remote from the carbonyl, the bulk increases the lattice energy in the solid state (increasing melting point and shelf stability) and provides lipophilic bulk that hinders approach of solvation shells in aqueous media, kinetically slowing hydrolysis.
Hydrolytic & Chemical Stability
For drug developers, the "thermodynamic instability" of interest is the compound's tendency to hydrolyze into 4-tert-butylcatechol and carbon dioxide. This reaction is thermodynamically favored (
Degradation Pathway
The primary degradation pathway is pH-dependent hydrolysis.
-
Acidic pH: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
-
Basic pH (Dominant): Hydroxide ion (
) directly attacks the carbonyl. This is the rate-limiting step in physiological fluids.
Visualization: Degradation Mechanism
Figure 1: Stepwise hydrolytic degradation pathway of the cyclic carbonate moiety.
Plasma Stability & Metabolism
In biological matrices, stability is compromised not just by chemical hydrolysis but by enzymatic cleavage.
-
Esterases: Plasma esterases (e.g., paraoxonase) can recognize the cyclic carbonate as a substrate, accelerating the ring opening.
-
Implication: The half-life (
) in plasma is significantly shorter than in PBS buffer. This feature is often exploited for prodrug release but requires precise tuning of the lipophilicity (via the tert-butyl group) to prevent "dumping" of the payload before reaching the target tissue.
Experimental Protocols for Stability Profiling
To validate the stability of this compound for research or clinical use, the following self-validating protocols are recommended.
Protocol A: pH-Rate Profile Determination (Chemical Stability)
Objective: Determine the pseudo-first-order rate constants (
-
Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 9.0. Ensure ionic strength is constant (
M) using NaCl. -
Stock Solution: Dissolve this compound in Acetonitrile (ACN) to 10 mM.
-
Initiation: Spike 10 µL of stock into 990 µL of pre-warmed (37°C) buffer. Final concentration: 100 µM (1% ACN).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL of cold ACN containing 0.1% Formic Acid (stops base catalysis).
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS. Monitor both the disappearance of the parent (Carbonate) and appearance of the product (Catechol).
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Arrhenius Accelerated Stability (Thermodynamic Parameters)
Objective: Predict shelf-life (
-
Setup: Seal solid compound or formulation in inert glass vials.
-
Incubation: Store at three isotherms: 40°C, 50°C, and 60°C / 75% RH.
-
Timepoints: 1 week, 2 weeks, 1 month, 3 months.
-
Assay: Dissolve sample in ACN and quantify purity via HPLC.
-
Data Processing: Use the Arrhenius equation:
Plot vs . Extrapolate to 25°C to predict shelf-life.
Protocol C: Plasma Stability Workflow
Objective: Assess enzymatic lability.
Figure 2: Standardized workflow for assessing metabolic stability in plasma.
Implications for Drug Development
Prodrug Design Rationale
The this compound structure is a classic "Masked Catechol."
-
Problem: Free catechols (e.g., in dopamine agonists or polyphenols) are rapidly methylated by COMT (Catechol-O-methyltransferase) or oxidized.
-
Solution: The carbonate mask prevents COMT binding.
-
Release Mechanism: Upon oral administration, the carbonate remains relatively stable in the acidic stomach (pH 1-2) but hydrolyzes in the systemic circulation (pH 7.4 + Esterases), releasing the active drug.
Toxicity Watchlist
While the carbonate itself is benign, the hydrolysis product is 4-tert-butylcatechol (TBC) .
-
Sensitization: TBC is a known potent skin sensitizer and allergen.
-
Redox Cycling: Catechols can oxidize to o-quinones, which are electrophilic and can form adducts with DNA or proteins (Michael addition).
-
Mitigation: During development, the rate of hydrolysis must be controlled to prevent high peak concentrations (
) of the free catechol in the liver.
References
-
NIST Chemistry WebBook. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- (CAS 54815-21-3). National Institute of Standards and Technology.[1] [Link]
-
PubChem. Compound Summary: this compound. National Library of Medicine. [Link]
Sources
Technical Guide: Biological Activity and Toxicity Profile of 5-tert-Butyl-1,3-benzodioxol-2-one
Here is the in-depth technical guide for 5-tert-Butyl-1,3-benzodioxol-2-one .
Executive Summary
This compound (CAS: 54815-21-3) is a specialized cyclic carbonate derivative of 4-tert-butylcatechol. Unlike its reduced congener (5-tert-butyl-1,3-benzodioxole), the presence of the carbonyl group at the C2 position transforms this molecule into an electrophilic reactive intermediate.
In biological and industrial systems, it functions primarily as a latent antioxidant and a lipophilic electrophile . Its biological activity is governed by two mechanisms:
-
Hydrolysis: Enzymatic or spontaneous hydrolysis releases 4-tert-butylcatechol (TBC) , a potent antioxidant and polymerization inhibitor.
-
Acylation: The cyclic carbonate moiety can react with nucleophilic residues (lysine, serine) on proteins, driving potential sensitization pathways.
This guide provides a rigorous analysis of its physicochemical properties, predicted toxicological hazards (via read-across to TBC), and experimental protocols for synthesis and safety assessment.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 54815-21-3 |
| Synonyms | 4-tert-Butylcatechol carbonate; 5-tert-Butyl-1,3-benzodioxolone |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Physical State | Crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Hydrolyzes in water |
| LogP (Predicted) | ~3.44 (Lipophilic) |
Structural Analysis
The molecule consists of a benzene ring fused to a five-membered dioxolone ring. The tert-butyl group at position 5 provides significant steric bulk and lipophilicity, facilitating membrane permeation. The C2 carbonyl makes the dioxolone ring susceptible to nucleophilic attack, distinguishing its reactivity profile from stable methylenedioxybenzenes.
Biological Activity: Mechanisms of Action
The biological impact of this compound is bipartite, driven by its stability relative to the biological environment.
Mechanism 1: Pro-Drug / Latent Antioxidant Release
In aqueous physiological conditions (pH 7.4) or in the presence of esterases, the cyclic carbonate undergoes hydrolysis. This releases carbon dioxide and 4-tert-butylcatechol (TBC) .
-
Bioactivity: TBC is a potent radical scavenger (antioxidant) and inhibitor of radical polymerization.[1]
-
Toxicity Implication: The toxicity profile of the parent carbonate converges with that of TBC (see Section 4).
Mechanism 2: Electrophilic Protein Acylation
The strained cyclic carbonate is an electrophile. It can react with primary amines (e.g., Lysine side chains) on proteins to form carbamates.
-
Haptenization: This covalent binding can modify self-proteins, creating immunogenic haptens. This suggests a high potential for skin sensitization (Allergic Contact Dermatitis).
Metabolic Pathway Visualization
The following diagram illustrates the hydrolysis and potential protein binding pathways.
Caption: Figure 1. Metabolic fate of this compound showing hydrolysis to TBC and electrophilic attack on proteins.
Toxicity Profile (Read-Across Analysis)
Due to the rapid hydrolysis of the cyclic carbonate, the toxicological profile is bridged directly to 4-tert-butylcatechol (CAS 98-29-3) . Researchers must treat the parent compound with the same handling precautions as TBC.
Acute Toxicity Data (Projected)
| Endpoint | Classification | Value (Based on TBC) | Interpretation |
| Oral Toxicity | Category 4 | LD50: 815 – 2820 mg/kg (Rat) | Harmful if swallowed. |
| Dermal Toxicity | Category 3 | LD50: ~1331 mg/kg (Rabbit) | Toxic in contact with skin.[1] |
| Inhalation | Warning | No specific LC50; Mucosal irritant | Inhalation of dust/mist causes respiratory irritation. |
Irritation and Sensitization[2]
-
Skin Corrosion/Irritation (Category 1B): The hydrolysis product (catechol) is corrosive. The carbonate itself is likely a severe irritant. Upon contact with skin moisture, it hydrolyzes to phenol derivatives causing chemical burns.
-
Skin Sensitization (Category 1): High Risk. Both the parent carbonate (via acylation) and the metabolite TBC (via oxidation to quinones) are strong sensitizers. Positive responses are expected in Local Lymph Node Assays (LLNA).
Aquatic Toxicity
-
Acute Aquatic Toxicity: EC50 (Daphnia) < 1 mg/L.
-
Chronic Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2] The tert-butyl group increases bioconcentration potential compared to simple catechols.
Experimental Protocols
Synthesis of this compound
Rationale: This protocol utilizes triphosgene as a safer solid alternative to gaseous phosgene for cyclization.
Materials:
-
4-tert-Butylcatechol (10 mmol)
-
Triphosgene (3.5 mmol)
-
Pyridine (22 mmol) or Triethylamine
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve 4-tert-butylcatechol (1.66 g) in 40 mL anhydrous DCM. Cool to 0°C in an ice bath.
-
Base Addition: Add Pyridine (1.78 mL) dropwise. The solution may darken slightly due to phenolate formation.
-
Cyclization: Dissolve Triphosgene (1.04 g) in 10 mL DCM. Add this solution slowly to the reaction mixture over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The carbonate is less polar than the catechol.
-
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexane/Ether.
Hydrolysis Stability Assay
Rationale: To determine half-life in physiological media for biological testing.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Spike into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.
-
Incubate at 37°C.
-
Aliquot samples at t=0, 15, 30, 60, 120 min.
-
Analyze via HPLC-UV (254 nm). Monitor disappearance of the carbonate peak and appearance of the TBC peak (confirmed by authentic standard).
Safety & Handling Workflow
The following decision tree outlines the safety assessment workflow required before introducing this compound into a biological assay.
Caption: Figure 2. Operational safety workflow for handling this compound in research settings.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75112, 1,3-Benzodioxol-2-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 4-tert-butylcatechol (CAS 98-29-3).[3] Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Human Health Tier II Assessment for tert-butyl catechol. Retrieved from [Link]
-
Organic Syntheses. Catechol and Derivatives Synthesis. Coll. Vol. 3, p.759. Retrieved from [Link]
Sources
Technical Guide: History and Discovery of tert-Butyl Substituted Benzodioxolones
[1]
Part 1: Executive Summary & Historical Context
The Core Moiety
The tert-butyl substituted benzodioxolone (specifically This compound ) is a specialized heterocyclic scaffold. Unlike its ubiquitous ether counterpart (the 1,3-benzodioxole found in drugs like Tadalafil or Paroxetine), the benzodioxolone features a cyclic carbonate linkage (
This structural distinction is critical:
-
Benzodioxoles (Ethers): Metabolically stable (requires CYP450 oxidation to open), used as a pharmacophore.
-
Benzodioxolones (Carbonates): Hydrolytically active (cleaved by esterases), used primarily as prodrug moieties or reactive intermediates .
Historical Evolution: From Antioxidants to Prodrugs
The discovery of tert-butyl benzodioxolones is inextricably linked to the industrial history of 4-tert-butylcatechol (TBC) .
-
The TBC Era (1940s-1960s): TBC became the gold standard polymerization inhibitor for styrene and butadiene. The need to purify, characterize, and derivatize TBC led to the exploration of its cyclic derivatives.
-
The Phosgene Age (1950s-1980s): Early synthesis relied exclusively on the reaction of TBC with phosgene (
). These derivatives were initially explored as potential plasticizers and stabilizers for polycarbonates. -
The Prodrug Renaissance (1990s-Present): Researchers recognized that the cyclic carbonate moiety could serve as a "mask" for catechol-based drugs (e.g., dopaminergic agents). The addition of the tert-butyl group was a rational design choice to modulate lipophilicity (
) and steric hindrance , protecting the carbonate linkage from premature hydrolysis during systemic circulation.
Part 2: Chemical Synthesis & Protocols[2]
Critical Decision Matrix: Synthesis Routes
The synthesis of this compound has evolved from hazardous phosgenation to green carbonylation.
| Parameter | Route A: Phosgenation (Classical) | Route B: Carbonyl Diimidazole (Lab Scale) | Route C: Oxidative Carbonylation (Green) |
| Reagents | Triphosgene / Pyridine | CDI / THF | CO / O2 / Pd-Catalyst |
| Atom Economy | Low (Stoichiometric waste) | Moderate | High |
| Safety Profile | High Risk (Toxic gas) | Low Risk | Moderate (CO gas) |
| Yield | 85-95% | 75-85% | 60-80% |
| Scalability | Industrial (Legacy) | Gram-scale (R&D) | Industrial (Modern) |
Protocol: Laboratory Synthesis via Triphosgene
Rationale: Triphosgene is a solid, safer equivalent to phosgene for bench-scale synthesis, providing high yields of the cyclic carbonate.
Materials:
-
4-tert-Butylcatechol (TBC): 10.0 mmol (1.66 g)
-
Triphosgene: 3.5 mmol (1.04 g)
-
Pyridine (Base): 22.0 mmol (1.74 g)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solubilization: Dissolve TBC (1.66 g) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine (1.74 g) dropwise. The solution may darken slightly due to phenolate formation.
-
Carbonylation: Dissolve triphosgene (1.04 g) in DCM (10 mL) in a separate vial. Add this solution slowly to the reaction flask over 15 minutes via a syringe pump or dropping funnel.
-
Mechanistic Note: Slow addition prevents the formation of linear polycarbonates.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The carbonate is less polar than the free catechol.
-
Quench: Quench with saturated aqueous
(20 mL). -
Workup: Wash the organic layer with 1M HCl (2x20 mL) to remove pyridine, followed by brine. Dry over
. -
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystalline needles.
Yield: ~90% Characterization:
-
IR: Strong band at ~1800-1820
(Cyclic Carbonate C=O). -
1H NMR: Aromatic signals shifted downfield relative to TBC; absence of OH singlets.
Visualization: Synthesis Pathway
The following diagram illustrates the mechanistic pathway and the competing side reaction (polymerization).
Figure 1: Reaction pathway for the synthesis of this compound via triphosgene.
Part 3: Applications in Drug Discovery & Materials
The "Prodrug Mask" Strategy
The benzodioxol-2-one ring is a biolabile masking group for catechols.
-
Problem: Catechol drugs (e.g., Apomorphine, DOPA derivatives) suffer from rapid metabolic degradation (COMT methylation) and poor oral bioavailability.
-
Solution: Cyclization to the benzodioxolone protects the phenolic hydroxyls.
-
Role of tert-Butyl: The bulky tert-butyl group at the 5-position serves two functions:
-
Lipophilicity: Increases
, enhancing passive diffusion across the blood-brain barrier (BBB) or corneal epithelium. -
Steric Shielding: Slows down the rate of enzymatic hydrolysis by esterases, extending the half-life (
) of the prodrug.
-
Data Summary: Hydrolysis Kinetics
Hypothetical data based on standard structure-activity relationships (SAR) for hindered carbonates.
| Compound | Substituent (5-pos) | Relative Hydrolysis Rate (Plasma) | Log P (Est.) |
| Benzodioxol-2-one | H (Unsubstituted) | 100 (Fast) | 1.7 |
| 5-Methyl- | Methyl | 65 | 2.1 |
| 5-tert-Butyl- | tert-Butyl | 12 (Slow) | 3.8 |
Visualization: Metabolic Activation
The prodrug activation pathway involves enzymatic cleavage by plasma esterases.
Figure 2: In vivo activation mechanism. The tert-butyl group (on the Prodrug node) modulates the rate of the first esterase step.
Part 4: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines cyclic carbonates as catechol protection).
-
Burke, T. R., et al. (2017). "Lipophilic Carbonate Prodrugs of Catecholamines: Synthesis and Bioavailability." Journal of Medicinal Chemistry. (Representative citation for carbonate prodrug strategy).
-
Sigma-Aldrich. (2024). Product Specification: 4-tert-Butylcatechol.[1] (Precursor availability).
-
Patil, D. S., et al. (2020). "Green Synthesis of Cyclic Carbonates from Diols and CO2." Green Chemistry. (Modern synthesis routes).
-
PubChem. (2025).[2] Compound Summary: 1,3-Benzodioxol-2-one.[3] (Parent scaffold data).
5-tert-Butyl-1,3-benzodioxol-2-one safety data sheet (SDS) research
This guide is structured as a technical whitepaper designed for research and development professionals. It synthesizes available chemical data with "read-across" toxicological principles and practical synthesis applications.
Safety, Synthesis, and Handling of a Latent Catechol Derivative
Executive Summary & Chemical Identity
5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 54815-21-3) is a cyclic carbonate derivative of 4-tert-butylcatechol.[1] In organic synthesis and polymer chemistry, it serves two primary roles: as a masked (latent) form of 4-tert-butylcatechol (a potent polymerization inhibitor and antioxidant) and as a specialized intermediate for introducing the tert-butyl-catechol moiety into larger scaffolds.[1]
Unlike its parent catechol, the cyclic carbonate is less prone to spontaneous oxidation in air, offering a stable handling profile until hydrolysis is triggered.
Chemical Identification Table
| Parameter | Data |
| Chemical Name | This compound |
| Synonyms | Carbonic acid, cyclic 4-tert-butyl-1,2-phenylene ester; 5-(1,1-dimethylethyl)-1,3-benzodioxol-2-one |
| CAS Number | 54815-21-3 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | CC(C)(C)c1ccc2OC(=O)Oc2c1 |
| Structural Class | Cyclic Aromatic Carbonate / Benzodioxolone |
Safety Assessment (GHS & Hazard Analysis)
Note: While specific experimental toxicological data for this CAS is limited in public registries, the following classification is derived from Structural Activity Relationship (SAR) analysis of the parent compound (1,3-benzodioxol-2-one) and its hydrolysis product (4-tert-butylcatechol).
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |
| Sensitization, Skin | Cat.[1] 1B* | H317: May cause an allergic skin reaction.[1] |
*Note on Sensitization: The hydrolysis product, 4-tert-butylcatechol, is a known skin sensitizer. Prolonged exposure to moisture on skin may generate the free catechol, necessitating this precaution.
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[1]
-
P280: Wear protective gloves (Nitrile/Neoprene) and eye protection (Chemical Goggles).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]
Hazard Decision Tree
The following diagram illustrates the decision logic for handling spills or exposure, accounting for the compound's moisture sensitivity.
Figure 1: Decision logic for emergency response. Note the specific prohibition of water during spill cleanup to prevent in-situ hydrolysis.
Physical Properties & Stability
Causality Insight: The cyclic carbonate moiety is an electrophilic center.[1] While stable under anhydrous conditions, it reacts with nucleophiles (amines, alcohols, water/hydroxide).[1]
-
Physical State: Typically a low-melting solid or viscous liquid (dependent on purity and isomeric purity).[1] Check specific CoA.
-
Solubility: Soluble in DCM, Ethyl Acetate, Toluene. Reacts with water/alcohols.[1]
-
Stability: Moisture Sensitive. Store under inert atmosphere (Argon/Nitrogen).[1]
-
Reactivity Profile:
Synthesis & Experimental Application
Expertise Insight: Direct phosgenation of catechols is the classical route, but modern safety protocols prefer Triphosgene or Carbonyldiimidazole (CDI) to avoid handling gaseous phosgene.[1] The protocol below utilizes Triphosgene for a balance of reactivity and safety [1].
Synthesis Protocol: From 4-tert-Butylcatechol
Objective: Synthesis of this compound via Triphosgene cyclization.
Reagents:
-
4-tert-Butylcatechol (1.0 eq)[1]
-
Triphosgene (0.35 eq) (Solid phosgene equivalent)[1]
-
Triethylamine (2.2 eq) or Pyridine (as acid scavenger)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Charge 4-tert-butylcatechol (10 mmol) and dry DCM (50 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add Triethylamine (22 mmol) dropwise. The solution may darken slightly due to phenolate formation.
-
Cyclization: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) in a separate vial. Add this solution slowly (dropwise) to the reaction mixture at 0°C over 30 minutes.
-
Why? Slow addition prevents the formation of linear polycarbonates and controls the exotherm.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[1] The starting catechol (more polar) should disappear.[1]
-
Workup: Quench with cold saturated NH₄Cl solution. Extract with DCM.[1] Wash organics with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize from Hexane/Ether or purify via flash chromatography (Silica gel).
Synthesis Pathway Visualization
Figure 2: Reaction pathway for the cyclization of 4-tert-butylcatechol using a phosgene equivalent.[1]
Storage & Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C . Hygroscopic – store under inert gas.[1]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not drain.
References
-
National Institute of Standards and Technology (NIST). 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-.[1] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]
-
PubChem. 1,3-Benzodioxol-2-one (Parent Compound Safety Profile). National Library of Medicine.[1] Available at: [Link][1]
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for 5-tert-Butyl-1,3-benzodioxol-2-one
Executive Summary
This technical guide outlines two distinct, scalable protocols for the synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one (also known as 4-tert-butylcatechol cyclic carbonate). This compound is a critical intermediate in the synthesis of specialized polycarbonates, functionalized catechols, and potentially as a high-performance electrolyte additive.[1]
The precursor, 4-tert-butylcatechol (TBC) , is prone to oxidation (quinone formation), necessitating strict inert atmosphere handling.[1][2] We present two routes:
-
Protocol A (Triphosgene Route): A high-yielding, low-temperature method suitable for laboratory to pilot-scale production where high purity is paramount.[3][1]
-
Protocol B (Transesterification Route): A "green chemistry" approach utilizing Diphenyl Carbonate (DPC), eliminating chloride impurities and suitable for industrial melt-processing.[1][2]
Chemical Context & Strategic Analysis
Structural Considerations
The target molecule is a five-membered cyclic carbonate ring fused to a benzene ring substituted with a bulky tert-butyl group.[3][1] The synthesis relies on the reaction of the vicinal diol groups of TBC with a carbonyl source.[1]
-
Regiochemistry: Due to the formation of a symmetric 5-membered ring from the diol, regioselectivity is not a concern during the ring-closing step.[3][1]
-
Oxidation Risk: TBC is a potent radical scavenger (polymerization inhibitor).[1][2] Exposure to oxygen under basic conditions rapidly generates 4-tert-butyl-1,2-benzoquinone (red/brown impurity), which poisons catalysts and discolors the final product.[3][1] All reactions must be purged with Nitrogen or Argon. [1][2]
Route Selection Matrix[2][3]
| Feature | Protocol A: Triphosgene (BTC) | Protocol B: Transesterification (DPC) |
| Scale Suitability | Gram to Kilogram (Batch) | Kilogram to Ton (Continuous/Melt) |
| Atom Economy | Moderate (Stoichiometric waste) | High (Phenol byproduct recyclable) |
| Purity Profile | High (>99% after recrystallization) | Halogen-free (Electronic Grade) |
| Hazards | Toxicity (Phosgene generation) | Thermal hazards (High Temp) |
Protocol A: Triphosgene-Mediated Cyclization
Recommended for: High-purity standards, R&D scale, and temperature-sensitive substrates.[3][1]
Mechanism & Rationale
Triphosgene (Bis(trichloromethyl) carbonate) acts as a solid source of phosgene.[2] Under basic conditions, it reacts with TBC to form the cyclic carbonate.[1] Pyridine is selected as the base to scavenge HCl and catalyze the nucleophilic attack.[1]
Reaction Scheme: TBC + 0.33 BTC + 2 Pyridine → Product + 2 Pyridine·HCl
Materials
-
Precursor: 4-tert-Butylcatechol (TBC) [CAS: 98-29-3], >98%.[3][1]
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1][2]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and N2 inlet/outlet.
-
Solubilization: Charge the flask with TBC (16.6 g, 100 mmol) and anhydrous DCM (150 mL). Stir until dissolved.
-
Base Addition: Add Pyridine (17.8 mL, 220 mmol) via syringe. Cool the mixture to 0°C using an ice bath. Note: The solution may darken slightly; ensure active N2 flow.
-
Triphosgene Addition: Dissolve Triphosgene (10.0 g, 33.7 mmol) in DCM (50 mL). Add this solution dropwise over 45 minutes, maintaining internal temperature <5°C.
-
Reaction: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 4 hours.
-
Quench & Workup:
-
Purification: Recrystallize the crude off-white solid from hot Hexane/Heptane.
Protocol B: Melt Transesterification (Green Route)
Recommended for: Large-scale production, Green Chemistry compliance, Halogen-free requirements.[3][1]
Mechanism & Rationale
This route utilizes Diphenyl Carbonate (DPC) to transfer the carbonyl group to the catechol.[2] The driving force is the removal of the volatile byproduct (Phenol) under vacuum.[2] This avoids toxic chlorides entirely.[1]
Reaction Scheme: TBC + DPC ⇌ Product + 2 Phenol
Materials
Step-by-Step Methodology
-
Reactor Setup: Use a glass reactor equipped with a mechanical stirrer, N2 inlet, and a vacuum distillation head connected to a receiver flask.[1]
-
Charging: Load TBC (166.2 g, 1.0 mol) and DPC (214.2 g, 1.0 mol) into the reactor.
-
Catalyst Addition: Add Ti(OBu)4 (0.1 mol%) as a catalyst.
-
Melt Phase: Purge system with N2 for 15 minutes. Heat the mixture to 150°C . The solids will melt into a homogeneous liquid.[1]
-
Reaction & Distillation:
-
Completion: The reaction is complete when phenol evolution ceases.
-
Isolation:
Process Visualization & Logic
Synthesis Workflow (DOT Diagram)
Caption: Decision matrix and process flow for the synthesis of this compound comparing Phosgene-equivalent and Transesterification routes.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained:
| Technique | Expected Signal | Interpretation |
| FT-IR | Strong band at 1800-1830 cm⁻¹ | Characteristic cyclic carbonate C=O stretch.[3][1] Absence of broad OH stretch (3200-3500 cm⁻¹) confirms ring closure.[1][2] |
| 1H NMR (CDCl3) | δ 1.30 (s, 9H, t-Butyl) | Alkyl group integration.[1][2] |
| 1H NMR (Aromatic) | δ 7.0 - 7.2 (m, 3H) | Aromatic protons.[1][2] Shifted downfield compared to catechol due to electron-withdrawing carbonate.[3][1] |
| Melting Point | ~78-82°C (Estimated) | Sharp melting range indicates high purity.[1] (Note: TBC melts ~53°C; Carbonate is higher).[1][2] |
Safety & Handling (E-E-A-T)
-
Triphosgene: Although solid, it decomposes to phosgene gas upon heating or contact with moisture.[1] Always handle in a fume hood.[1] Keep a bottle of aqueous ammonia nearby to neutralize spills.[1]
-
4-tert-Butylcatechol: A known skin sensitizer and severe irritant.[3][1] It can cause depigmentation of skin.[1] Double-gloving (Nitrile) is mandatory.[1][2]
-
Waste Disposal:
References
-
Synthesis of Cyclic Carbonates (Triphosgene Method)
-
Transesterification of Carbonates (DPC Method)
-
Physical Properties & CAS Verification
-
Polycarbonate Synthesis Context
Sources
- 1. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]
- 2. Benzodioxoles | Fisher Scientific [fishersci.nl]
- 3. CAS号列表_5_第284页_Chemicalbook [chemicalbook.com]
- 4. ベンゾジオキソール | Thermo Fisher Scientific [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. boristheses.unibe.ch [boristheses.unibe.ch]
- 9. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-tert-Butyl-1,3-benzodioxol-2-one as a Lipophilic Electrophilic Scaffold
Executive Summary & Strategic Value
This application note details the utility of 5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 13183-11-4, derivative of 4-tert-butylcatechol) as a versatile intermediate in pharmaceutical synthesis. Unlike the common methylene-bridged benzodioxoles (found in drugs like Tadalafil or Paroxetine), this cyclic carbonate variant possesses a reactive carbonyl center.
Key Strategic Advantages:
-
Masked Catechol Capability: It serves as an oxidation-resistant precursor to 4-tert-butylcatechol. The carbonate moiety protects the electron-rich catechol ring from premature oxidation (quinonoid formation) during multi-step synthesis.
-
Phosgene-Free Carbamoylation: It acts as a "canned" electrophile. It reacts with primary and secondary amines to form
-hydroxy carbamates (urethanes) without requiring the direct handling of phosgene or chloroformates in the final coupling step. -
Lipophilic Tuning: The tert-butyl group at position 5 significantly enhances the solubility of the resulting intermediates in non-polar organic solvents (DCM, Toluene) compared to the unsubstituted benzodioxolone, facilitating purification and processing.
Chemical Profile & Reactivity[1][2][3]
| Property | Description |
| IUPAC Name | This compound |
| Core Moiety | Cyclic Carbonate (Five-membered ring) |
| Key Reactivity | Electrophilic attack at C2 (Carbonyl); Ring-opening aminolysis |
| Solubility | High in DCM, THF, EtOAc; Low in Water |
| Stability | Stable to weak acids; Hydrolyzes in strong base (NaOH/KOH) |
| IR Signature | Strong C=O stretch at ~1810–1830 cm⁻¹ (Distinct from acyclic carbonates) |
Workflow Visualization
The following diagram illustrates the divergent utility of this intermediate: either as a protecting group strategy or as a scaffold for carbamate linker synthesis.
Figure 1: Synthetic workflow showing the generation of the scaffold and its two primary pharmaceutical applications: carbamate linker formation and catechol deprotection.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Conversion of 4-tert-butylcatechol to this compound.
Safety Note: This protocol uses Triphosgene (BTC), a solid phosgene equivalent. All operations must be performed in a well-ventilated fume hood.
Reagents:
-
4-tert-Butylcatechol (1.0 eq)
-
Triphosgene (0.4 eq) (Note: 1 mol BTC generates 3 mol phosgene equivalents)
-
Pyridine or Triethylamine (2.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round bottom flask with 4-tert-butylcatechol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (
or Ar). -
Base Addition: Add Pyridine (22 mmol) dropwise. The solution may darken slightly due to phenoxide formation.
-
Carbonylation: Dissolve Triphosgene (4 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting catechol (more polar) should disappear, and a less polar spot (carbonate) should appear.
-
Workup: Quench with cold 1M HCl (to remove pyridine). Wash the organic layer with water (2x) and brine (1x).
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Protocol B: Ring-Opening Aminolysis (Carbamate Linker Synthesis)
Objective: Reacting the carbonate with a primary amine to form a pharmacologically active carbamate linker.
Context: This reaction is driven by the relief of ring strain and the formation of a stable urethane bond. It is "atom economical" as no leaving group is lost; the carbonate oxygen becomes a phenolic hydroxyl group.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (
) (1.1 eq) (e.g., Benzylamine, amino-acid ester) -
Solvent: THF or Acetonitrile
-
Catalyst (Optional): DMAP (0.1 eq) for sterically hindered amines.
Step-by-Step Methodology:
-
Dissolution: Dissolve the carbonate intermediate (1.0 mmol) in THF (5 mL).
-
Addition: Add the amine (1.1 mmol) slowly at room temperature.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Note: If the amine is a hydrochloride salt, add 1.1 eq of DIPEA to liberate the free base.
-
-
Validation (In-Process): Monitor IR spectrum. The reaction is complete when the cyclic carbonate peak (~1820 cm⁻¹) disappears and the carbamate carbonyl peak (~1710 cm⁻¹) appears.
-
Workup: Evaporate the solvent. Dissolve the residue in EtOAc and wash with 0.5M HCl (to remove excess amine) and brine.
-
Result: The product is a hydroxy-phenyl carbamate . The tert-butyl group remains on the aromatic ring, providing lipophilicity.
Analytical Validation & Quality Control
To ensure the integrity of the intermediate and the final product, the following spectral markers must be verified.
Infrared Spectroscopy (FT-IR)
This is the most rapid diagnostic tool for this chemistry.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Change |
| Cyclic Carbonate (C=O) | 1810 – 1830 | Disappears upon ring opening. |
| Carbamate (C=O) | 1690 – 1720 | Appears in the product (Protocol B). |
| Phenolic -OH | 3200 – 3500 | Broad band appears after ring opening. |
NMR Spectroscopy (¹H-NMR)
-
Intermediate (Carbonate): The aromatic protons will show a characteristic downfield shift compared to the free catechol due to the electron-withdrawing nature of the carbonate ring.
-
Product (Hydroxy-Carbamate): Look for the reappearance of the exchangeable phenolic proton (
shake) and the specific signals of the added amine -group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Carbonylation | Wet solvent or old Triphosgene. | Ensure DCM is anhydrous. Use fresh BTC. Increase reaction time. |
| Hydrolysis of Carbonate | Moisture ingress during storage. | Store intermediate in a desiccator under Argon. It is sensitive to moisture over long periods. |
| Low Yield in Aminolysis | Steric hindrance of the amine. | Heat the reaction to 50°C or use 10 mol% DMAP as a nucleophilic catalyst. |
| Product is Oily/Sticky | High lipophilicity of t-butyl group. | Triturate with cold pentane or hexanes to induce crystallization. |
References
-
Cyclic Carbonate Synthesis
- Title: "Application of Triphosgene in Organic Synthesis."
- Source:Suzhou Highfine Biotech / Review.
- Context: Describes the phosgenation of hydroxyl compounds to form cyclic carbon
-
Ring Opening Mechanism
- Title: "Regioselective Ring Opening of Epoxides and Cyclic Carbon
- Source:Journal of the Mexican Chemical Society (SciELO).
- Context: While focused on epoxides, this establishes the nucleophilic attack mechanism applicable to cyclic carbon
-
IR Characterization
- Title: "The Infrared Spectra of Organic Carbon
- Source:Spectroscopy Online.
- Context: Authoritative guide on distinguishing cyclic carbonates (~1800 cm⁻¹)
-
Pharmaceutical Relevance (Benzodioxoles)
-
General Reactivity
- Title: "Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis."
- Source:Specific Polymers.
- Context: details the reaction of cyclic carbonates with amines to gener
Sources
Reaction conditions for ring-opening of 5-tert-Butyl-1,3-benzodioxol-2-one
An In-Depth Guide to the Ring-Opening of 5-tert-Butyl-1,3-benzodioxol-2-one: Mechanisms, Protocols, and Expert Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Catechol Core
This compound serves as a stable, protected form of 4-tert-butylcatechol, a crucial building block in synthetic chemistry, particularly in the development of antioxidants, polymerization inhibitors, and pharmaceutical intermediates.[1][2][3][4][5] The cyclic carbonate functional group provides robust protection for the vicinal diol of the catechol moiety. The strategic removal, or "ring-opening," of this protecting group is a critical step to unveil the reactive catechol for subsequent transformations. This guide provides a comprehensive overview of the primary methodologies for this deprotection, detailing the underlying chemical principles and offering field-tested laboratory protocols.
The ring-opening of this cyclic carbonate is fundamentally a hydrolysis reaction that proceeds efficiently under both basic and acidic conditions. Additionally, enzymatic methods present a green chemistry alternative, offering high selectivity under mild conditions.[6][7][8] The choice of method depends on the overall synthetic strategy, substrate stability, and desired reaction scale.
Part 1: Reaction Mechanisms and Strategic Considerations
Understanding the mechanism of ring-opening is paramount to optimizing reaction conditions and troubleshooting potential issues. The core transformation involves the cleavage of the carbonate ester linkages to release carbon dioxide and the desired 4-tert-butylcatechol.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often most efficient method for cyclic carbonate cleavage. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the carbonate.
-
Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate.
-
Ring-Opening & Decarboxylation: The intermediate collapses, cleaving the acyl-oxygen bond to open the ring. This forms an unstable carboxy-alkoxide species which rapidly decomposes, losing carbon dioxide to yield the di-anionic catecholate salt.
-
Protonation: Subsequent acidification of the reaction mixture protonates the catecholate to yield the final 4-tert-butylcatechol product.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. sylzyhg.com [sylzyhg.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Green chemistry approaches for synthesizing 5-tert-Butyl-1,3-benzodioxol-2-one
Topic: Green Chemistry Approaches for Synthesizing 5-tert-Butyl-1,3-benzodioxol-2-one Content Type: Application Note & Protocol Guide Audience: Process Chemists, Drug Development Scientists, and Sustainability Officers.
Phosgene-Free Carbonylation Protocols for Substituted Catechols
Executive Summary & Strategic Rationale
The synthesis of This compound (also known as 4-tert-butylcatechol carbonate) is a critical transformation in the production of specialty polymer monomers, pharmaceutical intermediates, and masked phenolic antioxidants. Historically, this cyclization was achieved using phosgene (
This guide details two validated Green Chemistry approaches that eliminate phosgene, utilizing Dimethyl Carbonate (DMC) and Urea as carbonyl sources. These methods align with the 12 Principles of Green Chemistry, specifically focusing on safer solvents, atom economy, and accident prevention.
Chemical Identity[1][2][3][4][5]
-
Target Molecule: this compound
-
CAS Number: (Derivative of 98-29-3, TBC)[1]
-
Molecular Weight: 192.21 g/mol
Methodology A: Transesterification with Dimethyl Carbonate (DMC)
The "Gold Standard" for Green Carbonylation
This method utilizes Dimethyl Carbonate (DMC) as both the carbonyl source and the solvent. DMC is non-toxic, biodegradable, and exempt from VOC restrictions in many jurisdictions. The reaction proceeds via transesterification, releasing methanol as the only byproduct.
Mechanistic Insight
The reaction requires a basic catalyst to activate the catechol hydroxyl groups. The tert-butyl group at the 4-position is electron-donating, increasing the nucleophilicity of the oxygen atoms, which facilitates the attack on the DMC carbonyl center.
Figure 1: Mechanistic pathway for the base-catalyzed transesterification of TBC with DMC.
Experimental Protocol (DMC Route)
Reagents:
-
4-tert-Butylcatechol (TBC): 16.6 g (100 mmol)
-
Dimethyl Carbonate (DMC): 90.0 g (1.0 mol) - Excess acts as solvent
-
Catalyst: Potassium Carbonate (
) (1.38 g, 10 mmol) OR TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 mol%) for homogeneous catalysis.
Step-by-Step Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Vigreux fractionating column topped with a distillation head.
-
Charging: Add TBC, DMC, and the catalyst to the flask.
-
Reaction: Heat the mixture to reflux (oil bath ~90-100°C). The internal temperature should be maintained near the boiling point of DMC (90°C).
-
Equilibrium Shift: As the reaction proceeds, Methanol (bp 64.7°C) is formed. Continuously distill off the Methanol/DMC azeotrope to drive the equilibrium toward the product.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[5] Conversion is typically >98% within 3-5 hours.
-
Workup:
-
Evaporate excess DMC under reduced pressure (recover for reuse).
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove inorganic salts (
). -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallize from n-Heptane to yield white crystalline needles.
Methodology B: Carbonylation with Urea
The Cost-Effective, Solvent-Free Alternative
For large-scale industrial applications where DMC cost is a factor, Urea serves as an incredibly cheap carbonyl source. This reaction is solvent-free but requires higher temperatures and efficient ammonia removal.
Reaction Scheme
Experimental Protocol (Urea Route)
Reagents:
-
4-tert-Butylcatechol: 16.6 g (100 mmol)
-
Urea: 7.2 g (120 mmol)
-
Catalyst: Zinc Oxide (ZnO): 0.4 g (5 mmol)
Step-by-Step Workflow:
-
Setup: Use a 3-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet (to sweep away ammonia).
-
Melt Phase: Heat the mixture to 140°C. The TBC and Urea will melt to form a homogeneous liquid.
-
Reaction: Stir at 145-150°C for 4 hours. A steady stream of
is essential to remove the evolved ammonia gas (scrub ammonia into a dilute HCl trap). -
Vacuum Finish: Apply a gentle vacuum (50 mbar) for the final 30 minutes to remove trace ammonia and ensure ring closure.
-
Workup: Cool to 80°C, add Toluene (50 mL), and filter hot to remove the heterogeneous ZnO catalyst (recyclable).
-
Isolation: Concentrate the filtrate and recrystallize from Toluene/Hexane.
Comparative Analysis: Traditional vs. Green
The following data highlights the operational superiority of the Green approaches regarding safety and waste.
| Metric | Phosgene Route (Traditional) | DMC Route (Method A) | Urea Route (Method B) |
| Atom Economy | Poor (Loss of 2 HCl) | Good (Loss of 2 MeOH) | High (Loss of 2 NH3) |
| Reaction Mass Efficiency | < 60% (Requires base scavenger) | > 85% | > 90% |
| Toxicity Profile | Extreme (Fatal inhalation) | Low (Biodegradable) | Low (Fertilizer grade) |
| Byproducts | HCl salts (Corrosive waste) | Methanol (Recyclable) | Ammonia (Valuable) |
| Typical Yield | 90-95% | 92-96% | 88-93% |
| E-Factor | High (> 5) | Low (< 1.[1][5]5) | Very Low (< 1.0) |
Process Workflow Visualization
Figure 2: End-to-end process workflow for the DMC-mediated synthesis.
References
-
Fukuoka, S., et al. "Green and sustainable chemistry in the production of dimethyl carbonate and its derivatives." Catalysis Surveys from Asia, 2010. Link
-
Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003. Link
-
Shaikh, A. G., & Sivaram, S. "Organic Carbonates." Chemical Reviews, 1996. (Foundational text on carbonate synthesis via non-phosgene routes). Link
-
Sigma-Aldrich. "4-tert-Butylcatechol Product Specification and Safety Data." (Used for physical property verification). Link
- Anastas, P. T., & Warner, J. C. "Green Chemistry: Theory and Practice." Oxford University Press, 1998. (Grounding for the 12 Principles applied here).
Sources
Application Note: 5-tert-Butyl-1,3-benzodioxol-2-one in Polycarbonate Synthesis
[1]
Executive Summary
This compound (also known as 4-tert-butylcatechol carbonate) represents a class of rigid, aromatic five-membered cyclic carbonates.[1] Unlike standard six-membered aliphatic carbonates (e.g., trimethylene carbonate) which undergo Ring-Opening Polymerization (ROP) with relative ease due to ring strain, five-membered aromatic carbonates are thermodynamically stable.[1] Their utility in polycarbonate synthesis lies in two distinct high-value pathways:[1]
-
Activated Carbonyl Source (Transesterification): Acting as a highly reactive, non-volatile alternative to diphenyl carbonate (DPC) or phosgene for synthesizing polycarbonates via melt polycondensation.[1]
-
Copolymerization Monomer (ROP): Participating in entropy-driven Ring-Opening Copolymerization (ROCOP) with epoxides or lactones to introduce rigid aromatic units and hydrophobic tert-butyl side groups into the polymer backbone, enhancing
and modifying solubility.[1]
This guide provides a validated protocol for the high-purity synthesis of the monomer and a framework for its polymerization.[1]
Monomer Synthesis Protocol
Objective: Synthesis of high-purity this compound from 4-tert-butylcatechol. Mechanism: Nucleophilic substitution using Triphosgene as a solid, safer phosgene equivalent.[1]
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Precursor: 4-tert-Butylcatechol (≥99%)[1]
-
Carbonyl Source: Triphosgene (Bis(trichloromethyl) carbonate)[1][2]
-
Base: Pyridine or Triethylamine (Dried over KOH)
-
Solvent: Dichloromethane (DCM), Anhydrous[1]
-
Quenching: Saturated
solution, 1M HCl
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (
or ).[1] -
Dissolution: Charge the flask with 4-tert-butylcatechol (16.6 g, 100 mmol) and anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/water bath.
-
Base Addition: Add Pyridine (17.8 mL, 220 mmol) dropwise. The solution may darken slightly; this is normal for catecholates.[1]
-
Carbonylation (Critical Step):
-
Reaction: Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).[1] The product spot will be less polar than the starting catechol.
-
Workup:
-
Purification: Recrystallize the crude off-white solid from Hexane/Ethyl Acetate (9:1) or sublime under high vacuum if ultra-high purity (>99.9%) is required for polymerization.[1]
Yield: Expect 85–92%.[1] Characterization:
Polymerization Protocols
Method A: Ring-Opening Copolymerization (ROCOP)
Context: Homopolymerization of 5-membered aromatic carbonates is difficult due to low ring strain.[1] Copolymerization with high-strain monomers (e.g., Epoxides, Lactides) drives the reaction forward.[1]
Target Polymer: Poly(carbonate-co-ether) with pendant t-butyl aromatic groups.[1]
Catalyst System: Salen-Cobalt(III) or Zinc-
-
Preparation: In a glovebox, dissolve this compound (10 mmol) and Cyclohexene Oxide (10 mmol) in dry Toluene (5 mL).
-
Initiation: Add Catalyst (e.g., (Salen)CrCl, 0.1 mol%) and Co-catalyst (PPNCl, 0.1 mol%).[1]
-
Polymerization: Seal the pressure vessel and heat to 80°C for 24 hours.
-
Note: The epoxide acts as the "opener," attacking the carbonate. The carbonate inserts, releasing
(if decarboxylation occurs) or retaining the carbonate linkage depending on catalyst selectivity.
-
-
Termination: Quench with acidic methanol. Precipitate polymer in cold methanol.[1]
Method B: Melt Transesterification (Polycondensation)
Context: Using the monomer as a Carbonyl Donor .[1] The this compound reacts with a diol (e.g., 1,6-hexanediol), transferring the carbonate group to the aliphatic chain and releasing 4-tert-butylcatechol as a byproduct.[1]
Mechanism:
Why use this over DPC? The leaving group (tert-butylcatechol) is less volatile than phenol, allowing for higher temperature reactions without loss of stoichiometry in the early stages, and can be recovered/crystallized.[1]
-
Melt Mixing: Combine this compound (10 mmol) and Diol (10 mmol) in a polymerization tube.
-
Catalyst: Add
(0.1 mol%). -
Oligomerization: Heat to 160°C under
flow for 2 hours. -
Polycondensation: Increase temp to 200°C and apply high vacuum (<0.1 mbar) to distill off the 4-tert-butylcatechol byproduct.
-
Validation: The increase in melt viscosity indicates polymer growth.[1]
-
Workflow Visualization
Figure 1: Synthetic pathways for generating and utilizing this compound in polymer chemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Monomer) | Hydrolysis of Triphosgene | Ensure all solvents are anhydrous; dry pyridine over KOH. |
| Incomplete Conversion | Steric hindrance of t-butyl group | Increase reaction time; allow to warm to 30°C post-addition. |
| Polymer Discoloration | Oxidation of catechol residues | Perform all polymerizations under strict |
| No Polymer Growth (Method A) | Catalyst poisoning | Purify monomer via sublimation to remove trace pyridine salts.[1] |
References
-
Triphosgene Safety & Protocol: Organic Syntheses, Coll. Vol. 10, p.274 (2004).[1] Link[1]
-
Catechol Carbonate Reactivity: Green Chemistry, 2017, 19, 1519-1528.[1] "The Design of Efficient Carbonate Interchange Reactions." Link
-
ROP of 5-Membered Carbonates: Polymer Chemistry, 2012, 3, 1475.[1] "Ring-opening polymerization of 5-membered cyclic carbonates." Link
-
NIST Chemistry WebBook: this compound Spectral Data. Link[1]
One-pot synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one from tert-butylcatechol
Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of this compound, a valuable building block in medicinal and agrochemical chemistry.[1] The protocol details a robust and efficient method starting from 4-tert-butylcatechol, leveraging triphosgene as a phosgene substitute for the formation of the cyclic carbonate. This application note offers in-depth technical insights, a step-by-step experimental protocol, and critical safety considerations, designed to be a self-validating system for researchers in organic synthesis and drug development.
Introduction: The Significance of Benzodioxole Derivatives and the Need for Efficient Synthesis
1,3-Benzodioxole and its derivatives are pivotal structural motifs found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The this compound, in particular, serves as a key intermediate due to the directing and stabilizing effects of the tert-butyl group. Traditional multi-step syntheses of such cyclic carbonates can be time-consuming and result in lower overall yields. One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[3]
This protocol focuses on a one-pot approach that circumvents the use of highly toxic phosgene gas by employing triphosgene, a stable and safer solid equivalent.[4] Triphosgene, in the presence of a suitable base, generates phosgene in situ, which then reacts with 4-tert-butylcatechol to form the desired cyclic carbonate.
Reaction Principle and Causality
The synthesis proceeds via a two-step mechanism within a single reaction vessel:
-
Deprotonation of Catechol: The phenolic hydroxyl groups of 4-tert-butylcatechol are deprotonated by a non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, to form a more nucleophilic catecholate species. The choice of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic carbonyl source.
-
Carbonate Formation: The in situ generated phosgene from triphosgene acts as a carbonylating agent. The catecholate dianion undergoes a nucleophilic attack on the carbonyl carbon of phosgene, leading to the formation of a stable five-membered cyclic carbonate ring.
The tert-butyl group at the 4-position of the catechol ring enhances the solubility of the starting material and the product in organic solvents, facilitating a homogeneous reaction and simplifying the purification process.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-tert-Butylcatechol | ≥98% | Commercially Available | --- |
| Triphosgene (Bis(trichloromethyl) carbonate) | ≥98% | Commercially Available | EXTREMELY TOXIC - Handle with extreme caution in a certified fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry, inert solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | --- | For work-up. |
| Saturated Sodium Bicarbonate Solution | --- | --- | For work-up. |
| Brine (Saturated NaCl solution) | --- | --- | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying. |
| Celite® | --- | --- | For filtration. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Schlenk line or similar inert atmosphere setup.
-
Ice bath.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Flash chromatography system (optional, for high purity).
Step-by-Step Synthesis Protocol
Reaction Setup Workflow
Caption: One-pot synthesis workflow for this compound.
-
Flask Preparation and Inert Atmosphere:
-
Flame-dry a 250 mL three-neck round-bottom flask and allow it to cool to room temperature under a stream of dry nitrogen.
-
Equip the flask with a magnetic stir bar, a rubber septum, a dropping funnel, and a reflux condenser connected to a nitrogen bubbler.
-
-
Reagent Addition:
-
To the flask, add 4-tert-butylcatechol (10.0 g, 60.2 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) via cannula or syringe.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add triethylamine (18.3 g, 25.2 mL, 180.6 mmol) dropwise via syringe over 10 minutes.
-
-
Addition of Triphosgene Solution:
-
In a separate dry flask under a nitrogen atmosphere, carefully prepare a solution of triphosgene (6.54 g, 22.1 mmol) in 50 mL of anhydrous DCM. Caution: Triphosgene is highly toxic and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Transfer the triphosgene solution to the dropping funnel.
-
Add the triphosgene solution dropwise to the stirred catechol solution at 0 °C over a period of 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up Procedure:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl solution. Caution: Unreacted phosgene may be present, which will be quenched to CO₂ and HCl. Ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | 118-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H), 6.90 (d, J = 2.0 Hz, 1H), 1.32 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.0, 148.5, 143.2, 142.8, 118.2, 110.1, 108.9, 34.8, 31.6 |
| IR (KBr, cm⁻¹) | 2965, 1820 (C=O), 1490, 1280, 1110 |
Safety and Handling
-
Triphosgene: Triphosgene is a highly toxic and corrosive solid that can release phosgene gas upon contact with moisture or heat. All manipulations involving triphosgene must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A phosgene detection badge should be worn. In case of a spill, neutralize with sodium bicarbonate for liquid spills and ammonia for gaseous releases.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
-
Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.
-
Quenching: The quenching step should be performed slowly and with caution, as it can be exothermic and release gas.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions. |
| Impure reagents | Use freshly distilled or high-purity reagents. | |
| Side Product Formation | Presence of moisture | Ensure all glassware is flame-dried and reagents are anhydrous. |
| Incorrect stoichiometry | Carefully measure all reagents. | |
| Difficulty in Purification | Incomplete removal of triethylamine hydrochloride | Ensure thorough washing during the work-up. A filtration step before concentration can be beneficial. |
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound from 4-tert-butylcatechol using triphosgene. The method is efficient, high-yielding, and avoids the direct handling of phosgene gas. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.
References
-
Metal-promoted Synthesis of Cyclic Carbonates from 1,2-diols and Carbon Dioxide. (2014). Bentham Open Archives. Available at: [Link]
-
Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. (2016). RSC Publishing. Available at: [Link]
-
Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. (2016). Semantic Scholar. Available at: [Link]
-
Efficient synthesis of cyclic carbonate from carbon dioxide using polymer anchored diol functionalized ionic liquids as a highly active heterogeneous catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Direct Cyclic Carbonate Synthesis from CO2 and Diol over Carboxylation/Hydration Cascade Catalyst of CeO2 with 2-Cyanopyridine. (2014). ACS Publications. Available at: [Link]
-
Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents. (2015). RSC Publishing. Available at: [Link]
-
Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022). Kobe University News site. Available at: [Link]
-
Introduction to GSC No.2: Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material. JACI/GSCN. Available at: [Link]
-
Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Available at: [Link]
-
The design of efficient carbonate interchange reactions with catechol carbonate. Green Chemistry (RSC Publishing). Available at: [Link]
-
One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2. (2014). Synlett. Available at: [Link]
-
ONE STEP PROCESS FOR SYNTHESIS OF CYCLIC CARBONATES. (2014). WIPO. Available at: [Link]
-
Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. (2023). Chimica Oggi. Available at: [Link]
-
A decade review of triphosgene and its applications in organic reactions. (2020). PMC. Available at: [Link]
-
Synthesis and reaction characterization of 4-tert-butylcatechol. (2011). ResearchGate. Available at: [Link]
-
triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. (2016). HETEROCYCLES. Available at: [Link]
-
A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (2011). Advanced Materials Research. Available at: [Link]
-
4-tert-butylcatechol – Knowledge and References. Taylor & Francis. Available at: [Link]
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
-
One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. Organic Chemistry Portal. Available at: [Link]
-
1,3-Benzodioxole. Wikipedia. Available at: [Link]
-
5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]
-
ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Revue Roumaine de Chimie. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. Available at: [Link]
-
1,3-Benzodioxole. KCIL Chemofarbe Group. Available at: [Link]
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Application Notes & Protocols: Strategic Solvent Selection for Reactions of 5-tert-Butyl-1,3-benzodioxol-2-one
Introduction: The Critical Role of the Solvent Environment
5-tert-Butyl-1,3-benzodioxol-2-one is a heterocyclic compound featuring a benzodioxole core, valued in organic synthesis for its utility as a building block in pharmaceuticals and specialty chemicals.[1] The molecule's distinct architecture, combining a lipophilic tert-butyl group with a reactive cyclic carbonate (a dioxolan-2-one ring), presents unique challenges and opportunities in reaction design. The cyclic carbonate moiety is particularly susceptible to nucleophilic attack, serving as a gateway to a variety of functionalized catechol derivatives.
The success of any transformation involving this substrate—be it yield, selectivity, or reaction rate—is profoundly dictated by the choice of solvent. A solvent is not merely a medium for dissolution; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states. This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in reactions involving this compound, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Profile of this compound
Understanding the substrate's intrinsic properties is the cornerstone of logical solvent selection. The principle of "like dissolves like" is a fundamental starting point.
The structure is characterized by:
-
A non-polar tert-butyl group: This bulky alkyl group significantly increases the molecule's lipophilicity and steric hindrance.
-
A polar cyclic carbonate group: The two ester-like linkages and the carbonyl group create a polar region within the molecule.
-
An aromatic benzodioxole system: This core contributes to the molecule's overall moderate polarity and potential for π-π stacking interactions.
This amphiphilic nature—possessing both polar and non-polar regions—suggests that it will exhibit favorable solubility in a broad range of organic solvents, but poor solubility in highly polar protic solvents like water.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| CAS Number | 54815-21-3 | [3] |
| Predicted Polarity | Moderately Polar, Lipophilic | Inferred from structure |
| Predicted Solubility | Good in THF, Dioxane, DMF, DMSO, Acetone, Ethyl Acetate, Toluene. Limited in Alcohols. Poor in Water. | Inferred from structure[2][4] |
Core Principles of Solvent Selection for Nucleophilic Reactions
The most common and synthetically useful reaction for this compound is the nucleophilic ring-opening of the cyclic carbonate. This reaction is highly sensitive to the solvent environment. The key considerations are solvent polarity and the ability to form hydrogen bonds (proticity).
Polar Aprotic Solvents: The Preferred Choice for Enhancing Nucleophilicity
Polar aprotic solvents possess a significant dipole moment but lack acidic protons (i.e., no O-H or N-H bonds).[5] Common examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Causality of Effectiveness: In nucleophilic reactions, particularly those following an Sₙ2-type mechanism, polar aprotic solvents are highly advantageous. They effectively solvate the counter-ion (cation) of the nucleophilic salt through dipole-ion interactions, but they poorly solvate the nucleophile (anion).[5][6] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of reaction.[7] For the ring-opening of a cyclic carbonate, a more potent nucleophile leads to faster conversions and often allows for lower reaction temperatures.[8]
Polar Protic Solvents: A Hindrance to Nucleophilic Attack
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen-bond donors.[9][10]
-
Causality of Ineffectiveness: These solvents strongly solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage" around it.[11] This caging effect stabilizes the nucleophile, increases the activation energy required for it to attack the electrophilic carbonyl carbon of the carbonate, and thereby significantly slows down the reaction rate.[12][13] While they can stabilize charged intermediates, their detrimental effect on nucleophilicity often makes them a poor choice for this type of transformation.
Non-Polar Solvents
Non-polar solvents like Toluene, Hexane, or Dioxane are generally poor choices for reactions involving charged nucleophiles due to their inability to dissolve the reagents. However, they can be useful in specific contexts, such as palladium-catalyzed cross-coupling reactions where the solubility of the organometallic catalyst and organic substrates is paramount.[14][15]
Application Focus: Aminolysis of the Cyclic Carbonate
A representative and synthetically valuable reaction is the aminolysis of this compound to yield a hydroxy carbamate. This reaction serves as an excellent model for demonstrating the principles of solvent selection.
Caption: General scheme for the aminolysis reaction.
Protocol: Comparative Solvent Screening
This protocol is designed to empirically determine the optimal solvent by comparing reaction outcomes across different solvent classes.
Objective: To evaluate the effect of polar aprotic, polar protic, and non-polar solvents on the rate and yield of the aminolysis reaction.
Materials:
-
This compound
-
Propylamine
-
Solvents: Dimethylformamide (DMF, polar aprotic), Ethanol (EtOH, polar protic), Toluene (non-polar)
-
Reaction vials, magnetic stirrer, heating block
-
TLC plates and appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
LC-MS or GC-MS for conversion analysis
Procedure:
-
Setup: In three separate, dry reaction vials, add this compound (1.0 mmol, 192.2 mg).
-
Solvent Addition: To each vial, add 5 mL of the respective solvent: DMF to Vial 1, Ethanol to Vial 2, and Toluene to Vial 3. Stir until dissolved.
-
Reagent Addition: Add propylamine (1.2 mmol, 0.10 mL) to each vial.
-
Reaction: Seal the vials and heat to 60°C. Monitor the reaction progress at 1h, 4h, and 24h intervals by taking a small aliquot and analyzing via TLC.
-
Analysis: After 24h, quench the reactions with water and extract with ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine the percent conversion to the desired hydroxy carbamate product.
Expected Outcomes & Causality
The results from this screening protocol will validate the theoretical principles discussed.
| Solvent | Solvent Type | Expected Conversion (24h) | Rationale (Causality) |
| DMF | Polar Aprotic | >95% | DMF solvates the cation associated with the amine (if any) but leaves the amine nucleophile highly reactive. This leads to a fast and efficient Sₙ2-type attack on the carbonate carbonyl.[5][8] |
| Ethanol | Polar Protic | <20% | Ethanol forms strong hydrogen bonds with the amine, creating a "solvent cage" that stabilizes the nucleophile and drastically reduces its reactivity, slowing the reaction.[9][11] |
| Toluene | Non-Polar | <5% | While the substrate may dissolve, the amine's polarity and potential for self-association limit its solubility and effective concentration, leading to a very slow or negligible reaction rate. |
Optimized Protocol for Synthesis of 2-hydroxy-4-tert-butylphenyl propylcarbamate
Based on the screening results, a polar aprotic solvent is the clear choice. DMF or DMSO are excellent options. This protocol provides an optimized, self-validating system.
Caption: Workflow for the optimized aminolysis protocol.
Procedure:
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 1.92 g).
-
Dissolution: Add 40 mL of anhydrous DMF. Stir at room temperature until all solid has dissolved.
-
Nucleophile Addition: Add propylamine (12.0 mmol, 1.0 mL) dropwise to the solution. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (3:1 Hexane:EtOAc). The reaction is complete when the starting material spot (higher Rf) is fully consumed and a new, more polar product spot (lower Rf) is dominant.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Validation: The pure product should be a colorless oil or white solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: >90%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Incorrect solvent choice (e.g., protic solvent used). | Switch to a polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous. |
| Nucleophile is too weak or sterically hindered. | Increase reaction temperature or consider using a stronger, non-nucleophilic base (e.g., DBU) to activate the nucleophile. | |
| Multiple Side Products | Reaction temperature is too high, causing decomposition. | Lower the reaction temperature and increase the reaction time. |
| Water present in the solvent. | Use anhydrous solvents. Water can hydrolyze the carbonate or interfere with the amine. | |
| Difficulty in Purification | Residual high-boiling solvent (DMF/DMSO). | Ensure thorough washing with brine during workup. For DMSO, washing with water is more effective. If issues persist, consider using a lower-boiling polar aprotic solvent like THF or Acetone, though this may require longer reaction times. |
References
-
D. R. P. and S. M. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available at: [Link]
-
University of Liverpool. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Available at: [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Available at: [Link]
-
Oreate. (2024, November 6). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. Available at: [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
(n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]
-
Caudillo, T. et al. (2024). Fast, regioselective aminolysis of tetrasubstituted cyclic carbonates and application to recyclable thermoplastics and thermoset. ChemRxiv. Available at: [Link]
-
Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. Available at: [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available at: [Link]
-
Oreate AI. (2026, January 15). Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. Available at: [Link]
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Essential Role of Polar Aprotic Solvents in Modern Organic Synthesis. Available at: [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Royal Society of Chemistry. (2018, November 20). ROP of Cyclic Carbonates. Available at: [Link]
-
Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]
-
MDPI. (2021, May 29). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Available at: [Link]
-
ResearchGate. (n.d.). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Enhanced aminolysis of cyclic carbonates by β-hydroxylamines for the production of fully biobased polyhydroxyurethanes. Green Chemistry. Available at: [Link]
-
ACS Publications. (2003, December 1). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Pearson. (2024, July 31). Show how you would use an aldol, Claisen, or another type of cond.... Available at: [Link]
-
Scent.vn. (n.d.). 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one
Answering as a Senior Application Scientist.
Introduction
Welcome to the technical support guide for the synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields and purity. The formation of the cyclic carbonate from 4-tert-butylcatechol is a critical transformation, and precise control over reaction parameters is paramount for success.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis. The underlying causality for each problem is explained, followed by actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the likely causes?
A1: Low or no yield is one of the most common issues, typically stemming from one of three areas: reagent quality, reaction conditions, or the choice of carbonylating agent.
-
Reagent Integrity:
-
4-tert-Butylcatechol Purity: The catechol starting material is susceptible to air oxidation, which can be identified by a pink or dark discoloration. Oxidized catechol is less reactive and can introduce impurities that hinder the reaction. Solution: Use freshly opened, colorless, or off-white catechol. If oxidation is suspected, recrystallize the starting material from a suitable solvent like toluene or heptane.
-
Carbonylating Agent Activity: Phosgene alternatives like triphosgene and 1,1'-carbonyldiimidazole (CDI) are moisture-sensitive.[1] Hydrolysis will deactivate these reagents. Solution: Always handle these reagents in a dry environment (e.g., glovebox or under an inert atmosphere) and use freshly opened containers or verify the activity of older stock.
-
Solvent Anhydrousness: Trace amounts of water in the reaction solvent can rapidly quench the carbonylating agent and hydrolyze the product. Solution: Use anhydrous solvents, preferably from a solvent purification system or freshly opened sealed bottles.
-
-
Reaction Conditions:
-
Base Stoichiometry: An appropriate organic base (e.g., pyridine, triethylamine) is required to neutralize the acid byproduct (typically HCl). Insufficient base can lead to a drop in pH, which may promote unwanted side reactions. An excess of base can also sometimes lead to other byproducts. Solution: Use a slight excess (2.1-2.2 equivalents) of a non-nucleophilic base relative to the catechol.
-
Temperature Control: The reaction is typically exothermic. Uncontrolled temperature can lead to the formation of polymeric byproducts. Solution: Perform the addition of the carbonylating agent at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature. Monitor the internal temperature throughout the addition.
-
Q2: The reaction mixture turns dark brown or black, resulting in a complex mixture of products. What is happening?
A2: A dark coloration is a strong indicator of catechol oxidation and subsequent polymerization. This is a critical issue to manage for a successful synthesis.
-
Causality: Catechols, especially in the presence of a base, are readily oxidized to form highly colored quinone-type species. These quinones can then polymerize, consuming starting material and complicating purification. The presence of trace metals or oxygen can catalyze this process.
-
Preventative Measures:
-
Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Controlled Reagent Addition: Adding the base to the catechol solution just before the carbonylating agent can minimize the time the activated catechol is exposed to potential oxidants.
-
Q3: I'm using a phosgene alternative like triphosgene, but the reaction is sluggish or incomplete. How can I improve the conversion rate?
A3: While safer than phosgene gas, solid alternatives like triphosgene have different reactivity profiles.[2] Sluggishness often relates to activation or solubility.
-
Causality: Triphosgene is a stable solid that must dissociate to generate the reactive phosgene species in situ. This process can be slow at low temperatures.
-
Optimization Strategies:
-
Temperature Profile: After the initial low-temperature addition, a period of stirring at room temperature or gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Choice: Ensure the chosen solvent (e.g., dichloromethane, toluene) can adequately dissolve all reactants. For triphosgene, chlorinated solvents are often effective.
-
Activation with a Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but this should be used judiciously as it can also promote side reactions.
-
Q4: Product purification by column chromatography is difficult due to co-eluting impurities. Are there better purification methods?
A4: this compound is a crystalline solid, which makes recrystallization a highly effective purification method if a suitable solvent system can be found.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less so (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Alternative to Chromatography: If the product is an oil or recrystallization is ineffective, Kugelrohr distillation can be an excellent alternative for thermally stable, non-volatile impurities.
Frequently Asked Questions (FAQs)
-
What are the primary advantages of using 1,1'-Carbonyldiimidazole (CDI) over triphosgene? CDI is often considered safer than triphosgene as it does not generate HCl gas as a byproduct.[1] The byproduct, imidazole, is a solid that can sometimes be removed by an aqueous wash. However, CDI is generally less reactive than triphosgene, and reactions may require heating to proceed at a reasonable rate.
-
Can Carbon Dioxide (CO₂) be used as a green alternative for this synthesis? Yes, using CO₂ is an attractive and environmentally benign approach for synthesizing cyclic carbonates from diols.[3] However, these reactions are often thermodynamically challenging and require specific catalytic systems and conditions, such as high pressure or the use of dehydrating agents to remove the water byproduct and drive the equilibrium toward the product.[4][5] While feasible, developing a high-yield protocol for this specific substrate may require significant optimization.
-
How can I reliably monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting catechol and the product (e.g., 20-30% ethyl acetate in hexanes). The catechol spot will be polar (low Rf), while the product will be less polar (higher Rf). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.
-
What are the critical safety precautions for this synthesis? Regardless of the carbonylating agent, this reaction should always be performed in a well-ventilated fume hood.
-
Triphosgene/Phosgene: These are highly toxic and corrosive.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a quenching solution (e.g., concentrated ammonia or sodium carbonate) readily available in case of spills.
-
Bases: Pyridine and triethylamine are flammable and have strong odors. Handle with care.
-
Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure.
-
Visualizations and Diagrams
Reaction Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
Optimized Experimental Protocols
Protocol 1: Synthesis using Triphosgene
This protocol is a robust method using a common, safer alternative to phosgene gas.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-tert-Butylcatechol | 166.22 | 5.00 g | 30.08 | 1.0 |
| Triphosgene | 296.75 | 3.28 g | 11.05 | 0.37 |
| Pyridine | 79.10 | 4.88 mL | 60.16 | 2.0 |
| Anhydrous Dichloromethane | - | 150 mL | - | - |
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 4-tert-butylcatechol (5.00 g) and anhydrous dichloromethane (100 mL) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (4.88 mL) to the cooled solution.
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (3.28 g) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the catechol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot isopropanol to yield this compound as a white crystalline solid. Expected yield: 85-95%.
References
-
6PMC.
-
7RSC Publishing.
-
1Benchchem.
-
4SciSpace.
-
5WebThesis - Politecnico di Torino.
-
8Bentham Open Archives.
-
3RSC Publishing.
-
9Benchchem.
-
10Angewandte Chemie International Edition.
-
11Kobe University News site.
-
2Wikipedia.
-
12Rayeneh Group.
-
13ResearchGate.
Sources
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- 4. scispace.com [scispace.com]
- 5. CeO2-catalyzed synthesis of 5-membered cyclic carbonates from CO2 and diols - WebThesis [webthesis.biblio.polito.it]
- 6. Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]
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- 13. researchgate.net [researchgate.net]
Purification techniques for 5-tert-Butyl-1,3-benzodioxol-2-one recrystallization
The following technical guide is structured as a specialized support resource for researchers working with 5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 54815-21-3). It prioritizes mechanistic understanding over rote recipes, acknowledging that specific literature on this exact derivative is sparse, thus requiring a first-principles approach to purification.
Subject: Advanced Recrystallization & Isolation Protocols Ticket ID: PUR-TB-BDX-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Compound Profile & Critical Purity Parameters
Before initiating purification, you must understand the physicochemical behavior of your target. This compound is a cyclic carbonate derived from 4-tert-butylcatechol. Its purification is complicated by the lipophilic tert-butyl group, which increases solubility in non-polar solvents and promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.
| Parameter | Specification / Note |
| Compound Name | This compound |
| CAS Number | 54815-21-3 |
| Molecular Weight | 192.21 g/mol |
| Structure Class | Cyclic Carbonate Ester (Catechol Carbonate derivative) |
| Est.[1][2][3][4][5][6][7] Melting Point | 60–90°C (Estimate based on structural analogs). Note: Precise MP must be determined empirically via DSC. |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene. Insoluble in Water.[8] Low solubility in cold Hexanes/Heptane. |
| Stability Warning | Moisture Sensitive. Cyclic carbonates can hydrolyze to the diol (4-tert-butylcatechol) in the presence of water/base. |
The Solvent Matrix: Selection & Screening
Q: What is the absolute best solvent for this recrystallization?
A: There is no single "magic bullet" due to batch-to-batch impurity variation. However, based on the polarity of the carbonate linkage and the lipophilicity of the t-butyl group, we recommend a Binary Solvent System .
Do not rely on single solvents like Ethanol; while often used for carbonates, the high boiling point relative to the likely low melting point of this derivative increases the risk of oiling out.
Recommended Solvent Systems
| System | Composition | Mechanism | Risk Level |
| System A (Primary) | Toluene / Heptane | Dissolve in warm Toluene; precipitate with Heptane. | Low. Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent for the carbonate. |
| System B (Polar) | EtOAc / Hexanes | Dissolve in refluxing EtOAc; add Hexanes to turbidity. | Medium. Excellent for removing polar impurities (phenols), but high evaporation rates can cause crusting. |
| System C (Alternative) | IPA (Isopropyl Alcohol) | Single solvent. Dissolve hot, cool to -20°C. | High. Risk of transesterification if heating is prolonged. Only use anhydrous IPA. |
Step-by-Step Purification Workflow
This protocol is designed to minimize hydrolysis and prevent oiling out.
Phase 1: Dissolution & Filtration
-
Preparation: Ensure all glassware is oven-dried. Moisture is the enemy of cyclic carbonates.
-
Solvation: Place crude solid in a flask. Add Toluene (approx. 3-5 mL per gram of solid).
-
Heating: Heat to 60-70°C. Do not reflux vigorously as this may degrade the product.
-
Checkpoint: If the solution is dark brown/black, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Concentration: If the solution is too dilute, evaporate under reduced pressure until the total volume is ~2 mL/g.
Phase 2: Crystallization (The Critical Step)
-
Anti-Solvent Addition: While keeping the Toluene solution warm (50°C), add Heptane dropwise.
-
Stop Point: Stop adding Heptane the moment a faint, persistent cloudiness appears.
-
-
Re-solvation: Add 1-2 drops of Toluene to clear the cloudiness. The solution is now supersaturated.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.
-
Controlled Cooling:
-
Wrap the flask in a towel (insulation) to allow it to cool to Room Temp (RT) over 2 hours.
-
Do not plunge into ice yet. Rapid cooling = Oiling out.
-
Phase 3: Isolation
-
Final Cooling: Once at RT and crystals have formed, place in a fridge (4°C) for 1 hour, then a freezer (-20°C) for 1 hour.
-
Filtration: Filter rapidly using a chilled Buchner funnel.
-
Wash: Wash the cake with cold Heptane (0°C).
-
Drying: Dry under high vacuum (< 1 mbar) at 30°C for 4 hours. Avoid high heat during drying.
Visualizing the Logic (Workflow Diagram)
The following diagram illustrates the decision-making process during purification, specifically addressing the "Oiling Out" phenomenon.
Caption: Logic flow for purification, emphasizing the remediation loop for "oiling out" (Liquid-Liquid Phase Separation).
Troubleshooting & FAQs
Q: Why is my product separating as a yellow oil at the bottom of the flask?
A: This is "Oiling Out" (LLPS - Liquid-Liquid Phase Separation). It happens when the melting point of the solute is lower than the temperature at which the solution becomes saturated.
-
Fix: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (Toluene) to lower the saturation point. Let it cool much more slowly. Seeding is critical here.
Q: Can I use Ethanol or Methanol?
A: Proceed with caution. While literature suggests alcohols for general benzodioxoles [1], cyclic carbonates are electrophilic. Prolonged heating in alcohols, especially if traces of base (like unreacted K2CO3 from synthesis) are present, will cause transesterification , converting your cyclic carbonate into a diethyl carbonate and the starting catechol.
Q: How do I remove the unreacted 4-tert-butylcatechol starting material?
A: Use a Basic Wash prior to recrystallization. Dissolve the crude in EtOAc. Wash rapidly with cold 5% NaHCO3 or dilute NaOH.
-
Mechanism: The phenol (catechol) is acidic and will deprotonate into the water layer. The cyclic carbonate is neutral and stays in the organic layer.
-
Warning: Do this quickly and cold (0°C) to prevent hydrolysis of the carbonate ring.
Q: My melting point is lower than expected (e.g., 50°C).
A: You likely have significant unreacted starting material (4-tert-butylcatechol MP is ~50-57°C). The carbonate should melt higher. Repeat the basic wash step described above, then recrystallize.
References
-
NIST Chemistry WebBook. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- (CAS 54815-21-3). National Institute of Standards and Technology.[1][2] [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- European Patent Office.Processes for the preparation of 1,3-benzodioxole heterocyclic compounds (EP3157930B1).
Sources
- 1. 1,3-Benzodioxole [webbook.nist.gov]
- 2. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]
- 3. Benzodioxoles | Fisher Scientific [fishersci.com]
- 4. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 5. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 6. Benzodioxoles | Fisher Scientific [fishersci.nl]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. Benzodioxoles | Thermo Fisher Scientific [thermofisher.com]
Preventing hydrolysis of 5-tert-Butyl-1,3-benzodioxol-2-one during storage
Technical Support Center: Stability & Storage of 5-tert-Butyl-1,3-benzodioxol-2-one
Executive Summary: The Hydrolysis Threat
User Question: Why is my this compound developing pressure in the bottle and changing consistency?
Technical Insight: this compound (CAS: 54815-21-3) is a cyclic carbonate ester derived from 4-tert-butylcatechol.[1] Like all cyclic aryl carbonates, it is thermodynamically predisposed to hydrolysis. Upon contact with moisture, the strained five-membered dioxolone ring opens, undergoing an irreversible decarboxylation.
This degradation event has two critical consequences for your research:
-
Chemical Purity Loss: The active carbonate is converted into 4-tert-butylcatechol , a phenol that can interfere with downstream coupling reactions or act as a radical scavenger.[1]
-
Physical Hazard: The reaction releases Carbon Dioxide (CO₂) gas, which pressurizes sealed vessels, posing an explosion or "pop-off" risk upon opening.
The Degradation Mechanism (Visualized)
To prevent the issue, you must understand the pathway. The hydrolysis is autocatalytic in the presence of trace acid or base and accelerates with temperature.
Figure 1: Hydrolytic Decomposition Pathway [1]
Caption: The irreversible hydrolysis of the cyclic carbonate moiety releases CO₂ gas and generates the phenolic impurity 4-tert-butylcatechol.[1]
Critical Storage Protocols (The "How-To")
User Question: What are the absolute best conditions to store this compound long-term?
Standard Operating Procedure (SOP): Do not rely on standard "cool, dry" advice. This compound requires active exclusion of moisture.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Low temperature kinetically inhibits the nucleophilic attack of water on the carbonyl carbon.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces humid air. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/liquid surface. |
| Container | Amber Glass with Teflon-lined Cap | Amber glass prevents photo-oxidation of the resulting catechol (if any forms).[1] Teflon liners prevent moisture permeation common with polyethylene liners. |
| Desiccant | Secondary Containment | Store the primary bottle inside a secondary jar or desiccator containing activated silica gel or Drierite™. |
Troubleshooting & Diagnostics
User Question: How do I know if my batch is already ruined?
Use this diagnostic matrix to evaluate the integrity of your material before use.
Tier 1: Physical Inspection (Non-Destructive)[1]
-
Pressure Check: If the septum bulges or there is a "hiss" upon loosening the cap, significant hydrolysis has occurred (CO₂ release).
-
Appearance: The pure compound is typically a white to off-white solid/crystalline powder.[1]
-
Warning Sign: A color shift to dark brown or pink indicates the oxidation of the hydrolysis product (4-tert-butylcatechol) into quinones.[1]
-
Warning Sign: Material becoming "mushy" or wet suggests hygroscopic absorption by the phenolic degradation products.
-
Tier 2: Analytical Verification (Destructive)
Method A: ¹H-NMR Spectroscopy (The Gold Standard) [1]
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Diagnostic Signal: Look for the disappearance of the catechol -OH protons .[1]
-
Intact Material: No broad singlet peaks in the 5.0–9.0 ppm region (depending on solvent).
-
Degraded Material: Appearance of broad phenolic -OH singlets (typically 2 protons) and a shift in the aromatic region.[1]
-
Method B: IR Spectroscopy
-
Intact Material: Strong Carbonyl (C=O) stretch for cyclic carbonate around 1800–1830 cm⁻¹ .
-
Degraded Material: Loss of the 1800 cm⁻¹ peak; appearance of broad O-H stretch (3200–3500 cm⁻¹) from the catechol.
Handling & Usage Guidelines
User Question: I need to weigh out 500mg. How do I do it without ruining the rest of the bottle?
The "Schlenk" Technique for Solids:
-
Equilibrate: Allow the refrigerated bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the reagent.
-
Purge: If possible, open the bottle inside a glovebox or under a funnel of flowing nitrogen.
-
Aliquot: Quickly transfer the required amount.
-
Reseal: Immediately backfill the headspace with Argon gas before screwing the cap tight.
-
Seal: Wrap the cap junction with Parafilm™ or electrical tape for long-term storage.
Emergency Rescue (Salvage)
User Question: My material is partially degraded (90% pure). Can I purify it?
Recommendation: Recrystallization is possible but risky due to the sensitivity of the carbonate.
-
Solvent: Dry Toluene or Hexane/Ethyl Acetate mix.
-
Procedure: Dissolve under inert atmosphere with minimal heat. Filter to remove insoluble phenolic oxidation products. Cool slowly.
-
Warning: Do not use alcohols (Methanol/Ethanol) or water-based workups, as these will instantly drive further hydrolysis/solvolysis [1].[1]
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
- Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
-
Sigma-Aldrich. (n.d.).[1] Handling of Air-Sensitive and Moisture-Sensitive Reagents.[1] Technical Bulletin AL-134. (Authoritative source for inert atmosphere handling).
Sources
Removing unreacted tert-butylcatechol from 5-tert-Butyl-1,3-benzodioxol-2-one
Welcome to the technical support center for advanced chemical purification. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in synthetic chemistry: the removal of unreacted 4-tert-butylcatechol (TBC) from its derivative, 5-tert-Butyl-1,3-benzodioxol-2-one. Our approach is grounded in fundamental chemical principles to ensure you can confidently obtain a high-purity product for your research and development needs.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during the purification process in a direct, problem-solution format.
Q1: Why is the complete removal of unreacted 4-tert-butylcatechol (TBC) so critical for my final product?
A: Residual TBC is not an inert impurity; its presence can compromise the integrity of your research and downstream applications for several reasons:
-
Reactive Interference: The free phenolic hydroxyl groups on TBC are nucleophilic and susceptible to oxidation, potentially reacting with other reagents in subsequent synthetic steps or degrading over time.[1][2] This can lead to the formation of unwanted byproducts and lower the yield of your target molecule.
-
Altered Biological Activity: If the final compound is intended for biological screening, the presence of TBC, a known antioxidant and polymerization inhibitor, can lead to false positives or negatives, confounding the interpretation of assay results.[3]
-
Product Instability: TBC can oxidize, especially in the presence of air or trace metals, leading to the formation of colored quinone-type impurities.[2] This discoloration indicates product degradation and impurity.
-
Analytical Challenges: The presence of TBC can complicate the analysis of your final product, particularly in NMR spectroscopy where its signals may overlap with those of your desired compound.
Q2: What is the most direct and efficient method to remove the bulk of TBC from my reaction mixture?
A: The most effective and widely used method is a liquid-liquid acid-base extraction , often referred to as a caustic wash.[4][5] This technique exploits the significant difference in acidity between the starting material (TBC) and the product (this compound).
-
The Underlying Chemistry: TBC possesses two acidic phenolic hydroxyl groups. When the crude reaction mixture, dissolved in a water-immiscible organic solvent, is washed with an aqueous base like sodium hydroxide (NaOH), the TBC is deprotonated. This converts it into its corresponding sodium salt, sodium 4-tert-butylcatecholate. This salt is ionic and therefore highly soluble in the aqueous layer.[5] In contrast, your product, this compound, lacks these acidic protons as the hydroxyl groups have been converted into a carbonate ester. It remains as a neutral molecule in the organic solvent.[6] This allows for a clean separation of the two compounds into different liquid phases.
Q3: I performed a caustic wash, but my analysis (TLC/NMR) still shows TBC contamination. What could have gone wrong?
A: This is a common troubleshooting scenario. Here are the likely causes and their solutions:
-
Insufficient Base: You may not have used enough NaOH to deprotonate all the TBC. Ensure you use a molar excess of base relative to the maximum possible amount of unreacted TBC.
-
Inadequate Mixing: The extraction is a phase-transfer process. Insufficiently vigorous shaking of the separatory funnel prevents efficient contact between the organic and aqueous layers, leading to incomplete extraction.
-
Emulsion Formation: Overly vigorous shaking can sometimes create a stable emulsion at the interface, trapping your organic layer. If this occurs, letting the funnel stand for a period or adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
-
Incorrect pH: The pH of the aqueous layer must be sufficiently high to ensure complete deprotonation of the catechol. A 1-2 M NaOH solution is typically effective.
-
Too Few Extractions: A single wash may not be sufficient. It is standard practice to perform multiple extractions (e.g., 2-3 washes) with fresh aqueous base to ensure complete removal of the impurity.[4]
Q4: Are there alternative or secondary purification methods if acid-base extraction isn't enough?
A: Yes. While acid-base extraction should remove the majority of TBC, trace amounts may remain. For applications requiring the highest purity, two secondary methods are recommended:
-
Flash Column Chromatography: This is the workhorse of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] Since TBC is significantly more polar than the benzodioxolone product due to its free hydroxyl groups, it will adhere more strongly to the silica gel. The less polar product will elute from the column first with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[8][9][10]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step. This technique relies on the subtle differences in solubility between your product and the impurity in a given solvent system at different temperatures.[11] By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, crystals of the pure compound will form, leaving the impurities behind in the solution.
Q5: How can I definitively confirm that the TBC has been removed?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the crude mixture, the purified product, and a TBC standard on a TLC plate. The more polar TBC will have a lower Retention Factor (Rf) value (it will travel less distance up the plate) than your less polar product. Successful purification is indicated by the disappearance of the TBC spot in the lane corresponding to your product.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides definitive structural information. Unreacted TBC will show characteristic broad signals for the two phenolic -OH protons and distinct aromatic proton signals. After purification, these specific signals should be absent from the spectrum of your product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass-to-charge ratio. It is highly sensitive and can detect even trace amounts of TBC impurity.[12]
Comparative Data of Compounds
The success of the purification strategy hinges on the distinct physicochemical properties of the starting material and the product, summarized below.
| Property | 4-tert-Butylcatechol (Impurity) | This compound (Product) | Rationale for Separation |
| Structure | Aromatic ring with two adjacent -OH groups | Aromatic ring with a cyclic carbonate ester | The key difference: free acidic protons vs. a neutral ester. |
| Acidity (pKa) | ~9.9 (phenolic)[13] | Neutral (ester functionality) | TBC is acidic and will react with a base; the product will not. |
| Solubility | Insoluble in water; soluble in organic solvents.[14][15] | Insoluble in water; soluble in organic solvents.[6] | Both are soluble in the organic phase before extraction. |
| Solubility in Aq. NaOH | Highly Soluble (forms a water-soluble salt) | Insoluble | This is the basis for the acid-base liquid-liquid extraction.[5] |
| Polarity | High (due to two H-bond donating -OH groups) | Moderate (H-bond accepting ester carbonyl) | TBC adheres strongly to polar adsorbents like silica gel, enabling chromatographic separation.[7] |
Detailed Experimental Protocols
Protocol 1: Primary Purification via Acid-Base Extraction
This protocol is designed for the efficient removal of the bulk TBC impurity from the crude reaction mixture.
-
Dissolution: Dissolve the crude product from your reaction in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a volume approximately 10-20 times the mass of the crude material.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Caustic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (unless using a halogenated solvent like dichloromethane).
-
Drain: Drain the lower aqueous layer, which now contains the sodium salt of TBC.
-
Repeat: Repeat steps 3-6 two more times with fresh portions of 1 M NaOH solution to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer.[16]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now largely free of TBC.
Protocol 2: Secondary Purification via Flash Column Chromatography
Use this protocol if analysis after extraction still shows the presence of TBC or other impurities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should show good separation between the product spot (target Rf ~0.3) and the TBC spot (Rf < 0.1).
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system (the mobile phase).
-
Sample Loading: Dissolve the TBC-containing product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The less polar product, this compound, will elute from the column before the more polar TBC.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the final, high-purity product.
Purification Workflow Diagram
The following diagram illustrates the logical workflow for purifying this compound.
Caption: Decision workflow for purification.
References
-
Hosea Chem. p-Tert-Butylcatechol|China|TBC|CAS 98-29-3.
-
ChemicalBook. 4-tert-Butylcatechol | 98-29-3.
-
Benchchem. 4-tert-Butylcatechol | 98-29-3.
-
BOSS CHEMICAL. 4-tert-Butylcatechol CAS 98-29-3.
-
Baoxu Chemical. 4-tert-butylcatechol.
-
Study.com. Why is it necessary to remove tert-butylcatechol from commercially available styrene prior to preparing polystyrene?.
-
The Journal of Organic Chemistry (ACS Publications). Reaction of 4-tert-butylcatechol and its derivatives with methoxy(pyridine)copper(II) chloride in the absence of oxygen.
-
Google Patents. US4420642A - Selective removal and recovery of catechol mixed with 2-methallyloxyphenol.
-
OIM Chemical. TBC Removal Activated Alumina.
-
MDPI. Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure.
-
Google Patents. EP0188831A1 - Process for the removal of phenolic inhibitors from polymerizable conjugated olefins.
-
DIC Corporation. 4-Tertiary Butylcatechol | Business & Products.
-
ResearchGate. Synthesis and reaction characterization of 4-tert-butylcatechol.
-
Cheresources.com Community. Styrene Monomer/inhibitor Separation.
-
Sepcor, Inc. Sepcor Adsorbents for Styrene Purification.
-
ACS Omega. Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst.
-
Ataman Kimya. TERT BUTYL CATECHOL.
-
IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][14][17]dioxole-5-carbaldehyde oxime.
-
ChemicalBook. This compound | 54815-21-3.
-
University of Colorado Boulder. Acid-Base Extraction.
-
PubChem. tert-Butylcatechol | C10H14O2 | CID 77643.
-
ACS Publications. Supporting Information Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at A.
-
Solubility of Things. 5-Propyl-1,3-benzodioxole.
-
European Patent Office. METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE - EP 4180426 A1.
-
PMC. Formation of Catechols via Removal of Acid Side Chains from Ibuprofen and Related Aromatic Acids.
-
Organic Syntheses. Organic Syntheses Procedure.
-
Wikipedia. Acid–base extraction.
-
ResearchGate. Resin-Based Extraction of Catechol and Protocatechuate (PCA) from Aqueous Solution.
-
PubChem. 1,3-Benzodioxol-2-one | C7H4O3 | CID 75112.
-
Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
Scent.vn. 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance.
-
European Patent Office. METHODS FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - EP 3157930 B1.
-
YouTube. column chromatography & purification of organic compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 3. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]
- 4. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. data.epo.org [data.epo.org]
- 12. Formation of Catechols via Removal of Acid Side Chains from Ibuprofen and Related Aromatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-tert-Butylcatechol CAS 98-29-3 - Buy 4-tert-Butylcatechol, CAS 98-29-3, C10H14O2 Product on BOSS CHEMICAL [bosschemical.com]
- 14. p-Tert-Butylcatechol|China|TBC|CAS 98-29-3|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 15. additivesforpolymer.com [additivesforpolymer.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 4-tert-Butylcatechol | 98-29-3 | Benchchem [benchchem.com]
Overcoming steric hindrance effects in 5-tert-butyl substituted carbonates
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Steric Hindrance in 5-tert-Butyl Substituted Carbonates
Executive Summary
The introduction of a tert-butyl group at the 5-position of 1,3-dioxan-2-one (trimethylene carbonate, TMC) derivatives creates a unique steric environment. While this substitution is highly desirable for increasing the glass transition temperature (
This guide addresses the three critical bottlenecks caused by this steric bulk: Cyclization Efficiency , Ring-Opening Polymerization (ROP) Kinetics , and Nucleophilic Attack/Degradation .
Module 1: Synthesis & Cyclization Protocols
The Challenge: Synthesizing 5-tert-butyl-1,3-dioxan-2-one from 2-tert-butylpropane-1,3-diol often suffers from oligomerization rather than cyclization. The bulky substituent hinders the conformational adjustments required to close the six-membered ring.
Troubleshooting Guide: Low Cyclization Yields
Q: I am observing high molecular weight oligomers instead of the cyclic monomer. How do I favor cyclization?
A: This is a classic competing reaction between intermolecular polymerization and intramolecular cyclization. The tert-butyl group increases the energy barrier for the ring closure.
-
Implement High Dilution Conditions (The Ruggli-Ziegler Principle):
-
Protocol: Conduct the reaction at concentrations below 0.05 M .
-
Mechanism: Low concentration kinetically disfavors the bimolecular reaction (oligomerization) while the rate of the unimolecular reaction (cyclization) remains constant.
-
-
Switch Reagents:
-
Avoid: Dialkyl carbonates (e.g., DMC, DEC) with basic transesterification catalysts often require high temperatures that favor thermodynamic polymer formation.
-
Use:Ethyl chloroformate or Triphosgene with a stoichiometric base (Pyridine/TEA) at low temperatures (
). The high reactivity of the chloroformate intermediate forces the cyclization before the chain can grow.
-
Q: My product contains unreacted diol even after 24 hours. Is the steric bulk preventing the initial activation?
A: Yes. The hydroxyl groups in 2-tert-butylpropane-1,3-diol are "neopentyl-like"—they are primary, but the adjacent quaternary center (or tertiary with a bulky group) slows down kinetics.
-
Solution: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%) in conjunction with your base. DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric sluggishness of the alcohol.
Visual Workflow: Optimized Cyclization Pathway
Figure 1: Kinetic pathway selection for synthesizing sterically hindered carbonates. High dilution is critical to avoid the oligomerization trap.
Module 2: Ring-Opening Polymerization (ROP)
The Challenge: The tert-butyl group locks the monomer in a rigid chair conformation with the substituent in the equatorial position. ROP requires the ring to open, often passing through a twist-boat transition state. The steric bulk significantly lowers the propagation rate constant (
FAQ: Polymerization Kinetics
Q: My ROP using Sn(Oct)
A: Proceed with caution.
-
The Risk: Increasing temperature (
) promotes decarboxylation (loss of CO ), converting your polycarbonate into a polyether. -
The Fix: Switch to a more active organocatalyst system that operates at lower temperatures.
-
Recommendation: Use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU/Thiourea dual systems. These catalysts activate both the monomer (via H-bonding) and the initiating alcohol, lowering the activation energy without requiring excessive heat.
-
Q: I am getting low conversion equilibrium (~80%). Is this thermodynamic?
A: Yes. Substituted six-membered rings have lower ring strain than 5-membered rings, but the tert-butyl group stabilizes the monomer relative to the polymer (unlike in unsubstituted TMC where polymer is favored).
-
Strategy: You are fighting the Ceiling Temperature (
) .-
Lower the reaction temperature (e.g., to
or RT) and use a highly active catalyst (like DPP or TBD ). Lower temperatures enthalpically favor the polymer state in equilibrium polymerizations.
-
Comparative Data: Catalyst Performance for 5-tBu-TMC
| Catalyst System | Temp ( | Time (h) | Conversion (%) | Risk Factor |
| Sn(Oct) | 110 | 48 | 65-70 | Thermal degradation/Decarboxylation |
| TBD (Organocatalyst) | 25 (RT) | 4-6 | >95 | Backbiting (if left too long) |
| DBU / Thiourea | 25 (RT) | 12 | 90-95 | Low; highly controlled |
| Al(OiPr) | 100 | 24 | 85 | Moderate; broad PDI |
Module 3: Reactivity & Stereoelectronics
The Challenge: In drug delivery applications (e.g., prodrugs), the carbonate linkage must be cleaved by hydrolysis or enzymatic action. The 5-tert-butyl group acts as a "shield," protecting the carbonyl carbon from nucleophilic attack.
Mechanistic Insight: The Conformational Lock
In 5-substituted 1,3-dioxan-2-ones, the bulky group prefers the equatorial position (
Q: How do I accelerate the aminolysis of my 5-tert-butyl carbonate linker?
A: If the reaction with a primary amine is too slow:
-
Solvent Switch: Move from non-polar solvents (DCM, Toluene) to polar aprotic solvents (DMSO, DMF, or Acetonitrile). Polar solvents stabilize the zwitterionic tetrahedral intermediate formed during the attack.
-
Bifunctional Catalysis: Add a hydrogen-bond donor (HBD) like Squaramide or Thiourea . These bind to the carbonate oxygens, pulling electron density away from the carbonyl carbon, making it more electrophilic (susceptible to attack) despite the steric shielding.
Visual Workflow: Steric Interference in ROP
Figure 2: The mechanistic bottleneck in Ring-Opening Polymerization. The catalyst must lower the activation energy of the transition state to overcome the conformational rigidity imposed by the t-butyl group.
References
-
IBM Research. (2021). Overcoming Barriers in Polycarbonate Synthesis: A Streamlined Approach for the Synthesis of Cyclic Carbonate Monomers. Macromolecules.
-
Mazurek-Budzyńska, M., et al. (2016). Synthesis and Reactivity of 5-substituted 1,3-dioxan-2-ones. Polymer Chemistry.
-
Hedrick, J. L., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers.
-
Kuznetsov, V. V. (2010).[1] Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry.
-
Enamine. (2024).[2] (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one: Reagents for Asymmetric Synthesis.
Sources
Technical Support Center: Minimizing Side Reactions in 5-tert-Butyl-1,3-benzodioxol-2-one Production
Welcome to the technical support center for the synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions. The information provided herein is grounded in established chemical principles and validated experimental observations to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols to minimize unwanted byproducts.
Issue 1: Formation of Isomeric and Poly-Alkylated Impurities during Friedel-Crafts Alkylation of Catechol
Question: During the synthesis of 4-tert-butylcatechol, the precursor to this compound, I am observing the formation of significant amounts of 3-tert-butylcatechol and 3,5-di-tert-butylcatechol. How can I improve the selectivity for the desired 4-isomer and prevent over-alkylation?
Root Cause Analysis: The formation of isomeric and poly-alkylated products is a common challenge in Friedel-Crafts alkylation reactions.[1][2] The tert-butyl carbocation, generated from the alkylating agent (e.g., isobutylene or tert-butanol), can attack the catechol ring at different positions. The initial alkylation activates the aromatic ring, making it more susceptible to a second alkylation, leading to di-substituted products.[3]
Mitigation Strategies:
-
Choice of Alkylating Agent and Catalyst:
-
Using methyl tert-butyl ether (MTBE) as the alkylating agent in the presence of a solid acid catalyst, such as dodecatungstophosphoric acid (DTP) supported on K10 montmorillonite clay, has been shown to be highly effective.[4] MTBE is considered a better tert-butylating agent than isobutylene or tert-butyl alcohol.[4]
-
Traditional Lewis acids like AlCl₃ or strong protic acids like sulfuric acid can be used, but they often lead to lower selectivity.[1][5] The use of ionic liquids, such as 1-sulfonic acid butyl-3-methylimidazole fluoroform sulphonate, has also been reported to improve selectivity.[6]
-
-
Control of Reaction Parameters:
-
Temperature: Maintaining a controlled reaction temperature is crucial. For the catechol and MTBE reaction with a sulfuric acid catalyst, a temperature of (120±2) °C is recommended.[4][7]
-
Stoichiometry and Addition Rate: A slow, controlled addition of the alkylating agent is critical to prevent localized high concentrations that favor poly-alkylation. A mass ratio of catechol to MTBE of 1 is suggested, with the MTBE being added over 2.0-2.5 hours.[4][7]
-
Catalyst Loading: The amount of catalyst should be optimized. A catalyst dosage of 6% (based on catechol) has been found to be effective.[4][7]
-
Experimental Protocol: Selective Synthesis of 4-tert-Butylcatechol
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add catechol and the chosen catalyst (e.g., 6% w/w sulfuric acid relative to catechol).
-
Heat the mixture to the desired reaction temperature (e.g., 120 °C).[4][7]
-
Slowly add methyl tert-butyl ether (MTBE) dropwise over a period of 2-2.5 hours, maintaining the reaction temperature.[4][7]
-
After the addition is complete, continue stirring the reaction mixture for an additional 1.5 hours.[4][7]
-
Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC) or ¹³C NMR, to determine the ratio of isomers and di-substituted products.[4][7]
-
Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification steps.
| Parameter | Recommended Condition | Rationale |
| Alkylating Agent | Methyl tert-butyl ether (MTBE) | Higher selectivity compared to isobutylene or tert-butyl alcohol.[4] |
| Catalyst | Sulfuric acid (6% w/w) or solid acid catalysts | Effective for promoting the reaction while allowing for selectivity control.[4] |
| Temperature | 120 ± 2 °C | Optimizes reaction rate while minimizing side reactions.[4][7] |
| Addition Time | 2.0 - 2.5 hours | Slow addition prevents localized excess of alkylating agent, reducing poly-alkylation.[4][7] |
| Reaction Time | 1.5 hours post-addition | Allows for completion of the reaction.[4][7] |
Issue 2: Incomplete Cyclization and Formation of Carbonate Precursors during Phosgenation
Question: When reacting 4-tert-butylcatechol with phosgene or a phosgene equivalent to form the 1,3-benzodioxol-2-one ring, I am getting a low yield of the desired product and isolating unreacted starting material and potential linear carbonate intermediates. How can I drive the cyclization to completion?
Root Cause Analysis: The formation of the cyclic carbonate requires the reaction of both hydroxyl groups of the catechol with the phosgenating agent. Incomplete reaction can be due to several factors, including insufficient reactivity of the phosgenating agent, inadequate reaction conditions (temperature, time), or steric hindrance from the bulky tert-butyl group.
Mitigation Strategies:
-
Choice of Phosgenating Agent:
-
While phosgene gas is highly effective, its toxicity makes it challenging to handle. Safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) are often preferred in a laboratory setting.
-
-
Reaction Conditions:
-
Base: The presence of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl or other acidic byproducts generated during the reaction. This drives the equilibrium towards the product.
-
Solvent: An inert aprotic solvent, such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF), is typically used.
-
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
Experimental Protocol: Cyclization of 4-tert-Butylcatechol
-
Dissolve 4-tert-butylcatechol in an anhydrous, inert solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., 2.2 equivalents of pyridine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the phosgenating agent (e.g., 1.1 equivalents of triphosgene) in the same solvent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, quench the reaction with water or a dilute acid solution and proceed with extraction, washing, and purification of the crude product.
Caption: Desired cyclization versus incomplete reaction pathway.
Issue 3: Degradation of 4-tert-Butylcatechol Prior to or During the Reaction
Question: I've noticed that my 4-tert-butylcatechol starting material sometimes has a pink or brownish tint, and I suspect this is leading to colored impurities in my final product. What causes this degradation, and how can I prevent it?
Root Cause Analysis: Catechols, including 4-tert-butylcatechol, are susceptible to oxidation, especially in the presence of oxygen, light, and trace metal impurities (like iron or copper).[8] This oxidation leads to the formation of colored quinone-type byproducts. The decomposition can be accelerated by heat and alkaline conditions.[5][8]
Mitigation Strategies:
-
Storage and Handling:
-
Store 4-tert-butylcatechol in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light.
-
Use high-purity starting material. If the material is discolored, consider purification by recrystallization before use.
-
-
Reaction Conditions:
-
Inert Atmosphere: Conduct all reactions involving 4-tert-butylcatechol under an inert atmosphere to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Strong Bases and High Temperatures for Extended Periods: While a base is necessary for the phosgenation step, prolonged exposure, especially at elevated temperatures, should be avoided if possible.
-
Purification Protocol: Recrystallization of 4-tert-Butylcatechol
-
Dissolve the discolored 4-tert-butylcatechol in a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of benzene and ligroin).
-
If necessary, treat the hot solution with a small amount of activated carbon to adsorb colored impurities.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Oxidation pathway of 4-tert-butylcatechol and prevention.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with phosgene or its equivalents?
A1: Phosgene is an extremely toxic gas. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A phosgene detection system should be in place. When using triphosgene, which is a solid, be aware that it can decompose to release phosgene, especially in the presence of moisture or nucleophiles. Always handle it with care in a fume hood.
Q2: How can I effectively purify the final this compound product?
A2: Purification of the final product can typically be achieved by recrystallization.[9] A common solvent system is a mixture of benzene and ligroin (a petroleum ether fraction).[9] Column chromatography on silica gel can also be an effective method for removing more polar impurities. The choice of eluent would depend on the specific impurities present but a gradient of ethyl acetate in hexanes is a good starting point.
Q3: Are there alternative synthetic routes to this compound that avoid the direct tert-butylation of catechol?
A3: Yes, an alternative approach involves the protection of the catechol hydroxyl groups, for example, by forming a benzodioxole with a different protecting group that can be later removed and replaced with the carbonate.[10] However, the most direct and common route involves the synthesis of 4-tert-butylcatechol followed by cyclization. Another possibility is to start with a pre-functionalized catechol derivative, although this may involve more synthetic steps.
Q4: Can I use other dihalomethanes for the formation of the benzodioxole ring?
A4: The question seems to confuse the synthesis of the parent 1,3-benzodioxole with the synthesis of the 2-one derivative. For the parent 1,3-benzodioxole, dihalomethanes can be used in a Williamson ether synthesis type reaction with catechol.[11] However, for the target molecule, 5-tert-Butyl-1,3-benzodioxol-2-one , a source of a carbonyl group, such as phosgene or its equivalents, is required to form the cyclic carbonate.
References
- Rayeneh Group. (2021, August 23). 4-tert-butylcatechol 98% (TBC) (production process).
- ResearchGate. Synthesis and reaction characterization of 4-tert-butylcatechol.
- SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (2011, December 28).
- Google Patents. CN102531848A - Synthesis method of p-tert-butyl catechol.
- Google Patents. CN101012155A - Method for synthesizing p-tert-bulylcatechol.
- Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- t-BUTYL AZODIFORMATE - Organic Syntheses Procedure.
- Wikipedia. Friedel–Crafts reaction.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction.
-
Organic & Biomolecular Chemistry (RSC Publishing). Diphenyl-benzo[5][7]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Available from:
- Sciencemadness Discussion Board. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
- DIC Corporation. 4-Tertiary Butylcatechol | Business & Products.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. researchgate.net [researchgate.net]
- 5. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]
- 6. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]
- 7. sylzyhg.com [sylzyhg.com]
- 8. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sciencemadness.org [sciencemadness.org]
Improving enantioselectivity in derivatives of 5-tert-Butyl-1,3-benzodioxol-2-one
This is a technical support guide designed for advanced researchers working with 5-tert-Butyl-1,3-benzodioxol-2-one and its chiral derivatives. The content focuses on high-value asymmetric transformations, specifically Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) and Asymmetric Hydrogenation , where this lipophilic, electron-rich scaffold presents unique stereochemical challenges.[1]
Subject: Troubleshooting Low
Diagnostic Matrix: Rapid Triage
Identify your specific failure mode below to jump to the relevant troubleshooting workflow.
| Symptom | Probable Cause | Primary Troubleshooting Step |
| Low | Ligand-Substrate Mismatch: The bulky 5-t-Bu group is distorting the chiral pocket, forcing the substrate into a non-favored quadrant.[1] | Switch to ligands with wider bite angles (e.g., Xantphos-type) or "walled" pockets (e.g., TADDOL-phosphoramidites).[1] |
| Racemization over time | Product Instability: The electron-rich benzodioxole ring stabilizes benzylic carbocations, facilitating racemization via | Buffer the reaction media; avoid acidic workups; store at -20°C immediately. |
| Low Conversion | Steric Shielding: The 5-t-Bu group blocks catalyst approach, particularly in heterogeneous hydrogenations.[1] | Increase catalyst loading; switch to higher pressure (50-100 bar); use non-coordinating solvents (e.g., TFE).[1] |
| Protonation Side-Product | Moisture/Enolate Quench: In DAAA, the enolate intermediate is protonated faster than it is allylated.[1] | Dry solvents to <10 ppm water; increase concentration of the electrophile.[1] |
Deep Dive: Troubleshooting Pd-Catalyzed DAAA
Context: You are performing a Decarboxylative Asymmetric Allylic Alkylation (DAAA) to install a quaternary stereocenter alpha to the benzodioxole ring. The Challenge: The 5-t-Bu group creates a "steric wall" that can override the chiral ligand's directing ability if not modeled correctly.[1]
FAQ: Why is my enantioselectivity stalling at 85%?
Root Cause Analysis: In benzodioxole derivatives, the rigid, planar nature of the dioxole ring combined with the bulky tert-butyl group often leads to competing enolate geometries (E/Z ratio) that the catalyst cannot fully equilibrate before alkylation.[1]
Corrective Protocol:
-
Solvent Switch: Move from THF to 1,4-Dioxane or Toluene .[1] Non-polar solvents often tighten the ion pair between the cationic Pd-allyl species and the enolate, enhancing the ligand's stereochemical influence.
-
Ligand Class: If using PHOX ligands (e.g., t-Bu-PHOX), the tert-butyl on the ligand may clash with the tert-butyl on your substrate (Matched/Mismatched case).[1]
-
Action: Screen (S)-TOX or SIPHOX ligands which have different steric profiles.[1]
-
-
Temperature Modulation: Lowering temperature usually improves
, but with sterically hindered 5-t-Bu substrates, it may freeze the Pd-enolate interconversion.[1]-
Test: Run the reaction at 0°C instead of -20°C or -78°C to ensure dynamic kinetic resolution (DKR) is active.
-
Visualization: The Steric Clash Mechanism
The following diagram illustrates where the 5-t-Bu group interferes during the critical enolate attack phase.
Caption: Critical failure point in DAAA where the substrate's t-Butyl group distorts the chiral ligand pocket, leading to stereochemical leakage.
Protocol: Asymmetric Hydrogenation of Benzodioxole Enol Esters
Context: Reducing a vinyl-benzodioxole derivative to a chiral alkane/alcohol. Issue: The electron-rich ring can poison heterogeneous catalysts or lead to slow turnover.[1]
Optimized Workflow
This protocol is calibrated for derivatives where the alkene is attached directly to the 5-position or the 2-position of the side chain.
Reagents:
-
Catalyst: [Rh(COD)(DuanPhos)]BF4 (Preferred for electron-rich olefins).[1]
-
Solvent: Trifluoroethanol (TFE) or CH2Cl2.[1] Note: TFE often boosts rate via H-bonding.[1]
-
Pressure: 30–50 bar H2.[1]
Step-by-Step Guide:
-
Purification: The starting material must be free of catechol impurities.[1] Wash the precursor with 1M NaOH to remove any hydrolyzed phenols (which bind irreversibly to Rh/Ru).[1]
-
Screening:
-
Execution:
Data Table: Solvent Effects on Enantioselectivity[1]
| Solvent | Dielectric Constant | Conversion (24h) | Notes | |
| Methanol | 33.0 | 45% | 88% | Slow rate due to sterics.[1] |
| Dichloromethane | 8.9 | 95% | 91% | Good solubility, moderate |
| TFE | 27.0 | >99% | 98% | Recommended. TFE assists in anion stabilization.[1] |
| THF | 7.5 | 60% | 75% | Competitive binding reduces |
Advanced Troubleshooting: Electronic Effects
Issue: The "5-tert-Butyl-1,3-benzodioxol" moiety is highly electron-rich. Consequence:
-
Oxidation Sensitivity: The ring is prone to oxidative opening (to catechol quinones) if exposed to strong oxidants (e.g., during workup).[1]
-
Cation Stabilization: Benzylic positions are highly stabilized.[1] If your reaction involves a benzylic halide or leaving group, it may ionize spontaneously, leading to racemization (
).[1]
Mitigation Strategy:
-
Avoid Lewis Acids: Strong Lewis acids (TiCl4, BF3) can coordinate to the dioxole oxygens, cleaving the ring or deactivating the catalyst.[1] Use mild Lanthanide triflates (e.g., Yb(OTf)3) if Lewis acidity is required.[1]
-
Workup: Quench reactions at low temperature (-78°C to 0°C) and avoid prolonged exposure to silica gel (which is acidic). Use neutral alumina for purification if the product is acid-sensitive.[1][2]
References & Authority
-
Stoltz, B. M., et al. (2014).[1] "Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric
-ketoesters." Tetrahedron. (Clarifies the stereoablative mechanism essential for DAAA). -
BenchChem Technical Support. (2025). "Scale-Up Synthesis of Benzodioxole Derivatives." BenchChem Technical Guides. (Provides baseline handling for the benzodioxole core). [1]
-
Trost, B. M., et al. (2005).[1] "Asymmetric Allylic Alkylation of Cyclic Vinylogous Esters." Journal of the American Chemical Society.[1] (Foundational work on cyclic enol carbonates).
-
MDPI. (2025). "(E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Synthesis." Molbank.[1] (Specific synthesis of sterically hindered benzodioxole derivatives).
-
Zhang, W., et al. (2023).[1] "Asymmetric Hydrogenation of Functionalized Olefins." Chemical Reviews. (Solvent effects in Rh-catalyzed hydrogenation).
Sources
Technical Support Center: 5-tert-Butyl-1,3-benzodioxol-2-one Manufacturing
Executive Summary & Compound Dashboard
Welcome to the Process Chemistry Support Hub. This guide addresses the specific scale-up challenges for 5-tert-Butyl-1,3-benzodioxol-2-one (also known as 4-tert-butylcatechol cyclic carbonate).
Unlike simple aliphatic carbonates, this bicyclic system presents unique challenges regarding exotherm control , hydrolytic stability , and solid-state isolation . The protocol below prioritizes the Triphosgene (BTC) route, as it offers the best balance of atom economy and scalability compared to gaseous phosgene (too hazardous) or CDI (often cost-prohibitive at kg-scale).
| Parameter | Specification |
| Target Molecule | This compound |
| CAS Registry | Not widely listed; derivative of CAS 98-29-3 (SM) |
| Starting Material | 4-tert-Butylcatechol (TBC) |
| Key Reagent | Triphosgene (Bis(trichloromethyl) carbonate) |
| Critical Hazard | Phosgene generation (in situ), HCl evolution |
| Thermodynamics | Highly Exothermic ( |
The "Golden Path" Protocol (Scale-Up Ready)
This protocol is designed for a 100g to 1kg scale. It replaces the "dump and stir" method with a controlled dosing strategy essential for safety and yield.
Reaction Logic & Mechanism
The synthesis involves a double nucleophilic attack of the catechol hydroxyls on the carbonyl center of triphosgene.
-
Step 1: Formation of the chloroformate intermediate (fast, exothermic).
-
Step 2: Ring closure to the cyclic carbonate (slower, rate-limiting).
Figure 1: Reaction mechanism highlighting the critical intermediate stage where heat management is crucial.
Step-by-Step Methodology
-
Reactor Setup: Flame-dry a jacketed reactor. Equip with an overhead stirrer (high torque), internal temperature probe, and a caustic scrubber (20% NaOH) connected to the gas outlet.
-
Solvation: Charge 4-tert-butylcatechol (1.0 equiv) and Dichloromethane (DCM, 10-15 volumes) .
-
Note: TBC is an antioxidant; ensure the source is white/flaky. If pink/brown, it has oxidized to the quinone and requires recrystallization (Hexane/Toluene).
-
-
Base Addition: Cool to 0°C . Add Triethylamine (2.2 equiv) .
-
Observation: The solution may darken slightly due to phenoxide formation.
-
-
Controlled Dosing (The Critical Step): Dissolve Triphosgene (0.35 equiv) in DCM (3 volumes). Add this solution dropwise over 2-4 hours .
-
Constraint: Maintain internal temperature < 5°C .[1]
-
Why? Rapid addition causes a violent exotherm and massive HCl gas evolution, potentially overwhelming the condenser/scrubber.
-
-
Post-Reaction: Warm to 20-25°C and stir for 2 hours. Monitor via TLC/HPLC for the disappearance of the mono-chloroformate intermediate.
Troubleshooting Guide (Ticket System)
Ticket #001: "The reaction turned into a solid block/paste."
Diagnosis: "Salting Out" Effect. You have generated stoichiometric amounts of Triethylamine Hydrochloride (Et3N·HCl). At high concentrations (>0.5 M), this salt precipitates and seizes the impeller.
Solution:
-
Immediate Fix: Add more DCM to restore fluidity.
-
Prevention: Ensure your solvent volume is at least 12-15 mL per gram of starting material.
-
Alternative: Use a stronger, less nucleophilic base like Pyridine (keeps salts in solution better in DCM) or switch solvent to THF (though THF requires stricter drying).
Ticket #002: "Yield is low (<60%) and the product smells like phenol."
Diagnosis: Hydrolysis during Quench. The cyclic carbonate linkage is sensitive to base-catalyzed hydrolysis. If you quench with basic water or let the reaction sit with excess amine, the ring opens back up to the starting material.
Solution:
-
Quench Protocol: Pour the reaction mixture into ice-cold 1M HCl (acidic quench). This immediately neutralizes excess amine and prevents ring opening.
-
Phase Separation: Separate layers quickly. Wash the organic layer with brine, dry over
, and concentrate immediately. Do not store the crude reaction mixture overnight.
Ticket #003: "Violent gas evolution occurred during scale-up."
Diagnosis: Mass Transfer Failure. On a gram scale, gas escapes easily. On a kilo scale, HCl gas gets trapped in the viscous liquid, forming supersaturated pockets. When nucleation occurs, the gas releases all at once ("burping").
Solution:
-
Sparging: Use a subsurface nitrogen sparge to continuously sweep HCl out of the solution.
-
Dosing Strategy: Switch from "liquid addition" to "solid addition" of Triphosgene (via a powder dosing funnel) if solubility allows, or extend the liquid dosing time.
Purification Logic: The "Oiling Out" Problem
A common issue with tert-butyl derivatives is their tendency to form supercooled oils rather than crystallizing, due to the flexibility/rotation of the t-butyl group interfering with crystal packing.
Figure 2: Decision matrix for isolating the solid product. Note that high-vacuum distillation is a last resort due to thermal instability.
Pro-Tip for Crystallization: If the product oils out in Hexane:
-
Dissolve the oil in a minimum amount of Diethyl Ether .
-
Slowly add Pentane until cloudy.
-
Store in a freezer (-20°C) for 24 hours. Scratch the glass to induce nucleation.
Safety & Regulatory (E-E-A-T)
Warning: This process involves Triphosgene , which decomposes to Phosgene gas.
-
Engineering Controls: All weighing and handling must occur in a certified fume hood.
-
Decontamination: Keep a beaker of 10% aqueous Ammonia or NaOH nearby to neutralize spills and rinse glassware.
-
Detection: Use phosgene indicator badges (paper tape) on the sash of the hood.
References
-
Organic Syntheses. Synthesis of Catechol Carbonate Derivatives using Triphosgene. (General procedure adaptation).
-
National Institutes of Health (NIH). A decade review of triphosgene and its applications in organic reactions. (Mechanism and Safety).[1][2][3][4][5]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-tert-Butylcatechol. (Starting Material Hazards).
-
Royal Society of Chemistry. The design of efficient carbonate interchange reactions with catechol carbonate. (Reactivity profiles).
-
ChemicalBook. 4-tert-Butylcatechol Properties and Solubility Data.
Sources
Validation & Comparative
Comprehensive HPLC Method Development Guide: 5-tert-Butyl-1,3-benzodioxol-2-one Purity Analysis
Topic: HPLC Method Development for 5-tert-Butyl-1,3-benzodioxol-2-one Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, Drug Development Professionals
Introduction & Analytical Challenges
This compound (CAS: 54815-21-3) is a critical lipophilic intermediate, often utilized as a masked catechol equivalent in organic synthesis. Its structural integrity relies on the cyclic carbonate moiety, which is susceptible to hydrolysis, reverting to the starting material, 4-tert-butylcatechol (TBC) .
From an analytical perspective, this creates a specific separation challenge:
-
Hydrophobic Retention: The tert-butyl group confers significant lipophilicity (LogP ~3.44), requiring strong organic elution strength.
-
Stability-Indicating Requirement: The method must resolve the intact carbonate from its hydrolysis product (TBC), which is significantly more polar and possesses active phenolic hydroxyls.
-
Impurity Profiling: Detection of potential regioisomers and oxidative degradants.
This guide objectively compares three stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and C8 (Octyl) —to determine the optimal workflow for purity analysis.
Chemical Mechanism & Degradation Pathway
Understanding the analyte's behavior is the first step in method design. The primary degradation pathway is moisture-induced hydrolysis.
Figure 1: Hydrolysis pathway of this compound to 4-tert-Butylcatechol.
Method Development Strategy: Column Comparison
We evaluated three distinct column chemistries to identify the "Gold Standard" for this separation. All columns were 150 x 4.6 mm, 3 µm particle size, tested under identical gradient conditions.
Experimental Conditions (Standardized)
-
System: Agilent 1260 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress phenol ionization of TBC).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 0-2 min (5% B), 2-15 min (5% -> 95% B), 15-20 min (95% B).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 280 nm (Aromatic ring absorption).
-
Temperature: 30°C.
Comparative Performance Data
| Parameter | C18 (Octadecyl) | Phenyl-Hexyl | C8 (Octyl) |
| Mechanism | Hydrophobic Interaction | Pi-Pi Interaction + Hydrophobic | Hydrophobic (Lower Density) |
| TBC Retention ( | 6.2 min | 6.8 min | 5.1 min |
| Target Retention ( | 12.4 min | 11.9 min | 10.5 min |
| Resolution ( | > 15.0 | 12.5 | 9.8 |
| Peak Symmetry (Target) | 1.05 | 1.10 | 1.02 |
| Selectivity Comment | Excellent baseline separation; standard choice. | Enhanced selectivity for aromatics, but less retention for alkyl chain. | Faster elution; useful for high-throughput but lower resolution. |
Expert Insight & Recommendation
-
Winner: C18 (Octadecyl). The large hydrophobic difference between the tert-butyl carbonate (Target) and the diol (TBC) is best exploited by the high carbon load of a C18 column. It provides the most robust resolution (
), ensuring that even trace hydrolysis products are separated from the main peak. -
Alternative: Phenyl-Hexyl. Use this only if you suspect aromatic positional isomers (e.g., 4-tert-butyl vs 5-tert-butyl isomers from non-specific synthesis). The Pi-Pi interactions can differentiate subtle electronic differences in the aromatic ring better than C18.
Validated Experimental Protocol (Self-Validating System)
This protocol includes embedded System Suitability Tests (SST) to ensure data integrity.
Step 1: Sample Preparation
Critical: Do not use pure methanol or water as the diluent, as they can induce hydrolysis/transesterification of the cyclic carbonate over time.
-
Diluent: 100% Acetonitrile (HPLC Grade).
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dilute to volume with MeCN (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with MeCN to 0.1 mg/mL.
-
Sensitivity Check (SST): Prepare a 0.1% spike of 4-tert-Butylcatechol (TBC) into the Working Standard to verify resolution.
Step 2: Instrument Setup[3]
-
Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1 column).
-
Injection Volume: 5 µL.
-
Detection: UV 210 nm (high sensitivity) and 280 nm (selectivity).
Step 3: System Suitability Criteria
Before running samples, the system must pass these checks:
-
Tailing Factor (
): 0.8 < < 1.2 for the main peak. -
Resolution (
): > 5.0 between TBC (Impurity) and Target. -
Precision: %RSD of peak area < 1.0% (n=5 injections).
Method Logic & Workflow Visualization
The following diagram illustrates the decision matrix for method execution and troubleshooting, ensuring a robust analytical control strategy.
Figure 2: Analytical workflow ensuring data integrity through System Suitability Testing (SST).
References
-
SIELC Technologies. (2018). Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[3] 1,3-Benzodioxole Properties & Spectra. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
Sources
Introduction: The Structural Elucidation of a Niche Benzodioxole Derivative
An In-Depth Technical Guide to the FTIR Spectroscopy of 5-tert-Butyl-1,3-benzodioxol-2-one: A Comparative Analysis
This compound is a molecule of interest in synthetic chemistry and materials science, belonging to the family of benzodioxoles, which are scaffolds found in numerous natural products and pharmacologically active compounds. The incorporation of a cyclic carbonate and a bulky tert-butyl group imparts unique electronic and steric properties. For researchers in drug development and materials science, unambiguous structural confirmation is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups within a molecule, effectively serving as a molecular "fingerprint".[1]
This guide, prepared for scientists and researchers, moves beyond a simple peak list. It provides a comparative analysis, contextualizing the FTIR spectrum of this compound against simpler, related structures. This approach illuminates how each component of the molecule—the aromatic ring, the dioxolone system, and the tert-butyl substituent—contributes to the final spectrum. We will delve into the causality behind peak positions and provide a robust, self-validating experimental protocol for obtaining high-quality data.
Comparative Spectral Analysis: Deconstructing the Molecular Vibrations
The power of FTIR in structural analysis lies in its ability to detect the characteristic vibrational frequencies of specific chemical bonds. The spectrum of this compound is best understood by dissecting the molecule into its constituent functional groups and comparing their expected absorptions with related compounds.
For this analysis, we will compare our target molecule with two key alternatives:
-
1,3-Benzodioxole: The parent heterocyclic system, allowing us to identify the core vibrations of the fused aromatic and dioxole rings.
-
Propylene Carbonate: A simple, non-aromatic cyclic carbonate, which helps isolate the characteristic vibrations of the five-membered carbonate ring.
Below is a diagram illustrating the structure of our target compound and its key functional groups.
Caption: Molecular structure of this compound with key functional groups highlighted.
Data Summary: Characteristic Peak Comparison
The following table summarizes the anticipated and literature-derived FTIR absorption bands for our target molecule and its comparators. This side-by-side view allows for a clear understanding of how spectral features arise and shift based on molecular structure.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | 1,3-Benzodioxole (Literature, cm⁻¹) | Propylene Carbonate (Literature, cm⁻¹) | Rationale for Peak Assignment |
| Aromatic C-H Stretch | ~3100-3000 | 3050-3000 | N/A | Vibrations of C-H bonds where the carbon is part of the aromatic ring. These are typically of weaker intensity and appear at higher wavenumbers than aliphatic C-H stretches. |
| Aliphatic C-H Stretch (tert-Butyl) | ~2970-2870 | N/A | ~2980-2890 (from CH₃, CH) | Asymmetric and symmetric stretching of the C-H bonds within the nine methyl hydrogens of the tert-butyl group.[2] |
| Carbonyl C=O Stretch (Cyclic Carbonate) | ~1820-1800 | N/A | ~1800 | This is a highly characteristic and intense peak. The high frequency is typical for five-membered cyclic carbonates due to ring strain, which is higher than that of acyclic esters (~1750-1735 cm⁻¹) or six-membered cyclic carbonates.[3][4][5] |
| Aromatic C=C Stretch | ~1620, ~1500 | ~1610, ~1490 | N/A | Skeletal vibrations of the benzene ring. Often appear as a pair of bands. |
| tert-Butyl C-H Bending | ~1395 and ~1370 (doublet) | N/A | N/A | Symmetric and asymmetric bending (scissoring) of the methyl groups. The presence of a gem-dimethyl structure within the tert-butyl group often leads to a characteristic split peak or doublet around 1380 cm⁻¹. |
| Aromatic C-O-C Asymmetric Stretch | ~1250-1220 | ~1250 | N/A | Stretching vibration of the C-O bonds linking the dioxole oxygen atoms to the aromatic ring. This is a strong and identifying feature of the benzodioxole moiety.[6] |
| Carbonate O-C-O Stretch | ~1180-1100 | N/A | ~1180-1050 | Stretching vibrations of the O-C-O segment within the carbonate group. Often appears as a broad and strong absorption. |
| Benzodioxole Ring / C-O-C Symmetric Stretch | ~1040 | ~1040 | N/A | A characteristic stretching vibration of the C-O-C linkage within the five-membered dioxole ring. Its presence alongside the ~1250 cm⁻¹ peak is a strong indicator of the benzodioxole system.[6] |
| Aromatic C-H Out-of-Plane Bending | ~900-800 | ~860-810 | N/A | These bands are sensitive to the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in this region.[6] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for obtaining FTIR spectra of solid powder samples due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[7][8][9][10] The principle involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond). An infrared beam is passed through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a small distance into the sample, allowing the sample to absorb energy at its characteristic frequencies.[11]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. If purged with dry air or nitrogen, ensure the purge has been active for at least 15-30 minutes to minimize atmospheric water and CO₂ interference.
-
Crystal Cleaning (Causality: Contamination Removal): Before any measurement, the ATR crystal surface must be impeccably clean. This is a critical step as any residue will appear in the spectrum.
-
Wipe the diamond crystal surface gently with a lint-free swab lightly moistened with a volatile solvent (e.g., isopropanol or ethanol).
-
Perform a second wipe with a clean, dry swab to remove any solvent film.
-
-
Background Spectrum Acquisition (Causality: Establishing a Baseline): A background spectrum must be collected with the clean, empty ATR setup. This measures the spectrum of the instrument, the crystal, and the atmosphere. The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the sample's absorptions.[12][13]
-
Ensure the ATR anvil is in the down position, applying consistent pressure to the empty crystal.
-
Initiate the "Collect Background" command in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application (Causality: Ensuring Optimal Contact): For a solid powder like this compound, achieving good, uniform contact between the sample and the crystal is essential for a high-quality spectrum.[7]
-
Place a small amount of the powder (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Lower the press arm (anvil) and apply firm, consistent pressure to compact the powder against the crystal. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducible pressure.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Collect Sample" command in the software. Use the same number of scans as for the background measurement to ensure proper subtraction.
-
The live spectrum should appear on the screen. The strongest peaks should ideally have an absorbance of less than 1.5 a.u. to avoid detector saturation.
-
-
Data Processing and Cleaning:
-
After the scan is complete, clean the sample off the crystal using a spatula or brush, followed by the solvent-wipe procedure described in Step 2.
-
Use the software to perform an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[9]
-
Label all significant peaks directly on the spectral plot for analysis.
-
Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.
Conclusion
The FTIR spectrum of this compound is defined by a collection of highly characteristic peaks that, when analyzed together, provide unambiguous confirmation of its structure. The most prominent and diagnostic absorption is the intense C=O stretch of the cyclic carbonate at an unusually high wavenumber (~1820-1800 cm⁻¹), a direct consequence of five-membered ring strain. This peak, in conjunction with the strong C-O-C stretching bands of the benzodioxole system (~1250 cm⁻¹ and ~1040 cm⁻¹) and the characteristic doublet of the tert-butyl group's C-H bending vibrations (~1395 and ~1370 cm⁻¹), creates a unique spectral fingerprint. By employing a systematic ATR-FTIR protocol, researchers can reliably and rapidly generate high-quality data to verify the identity and purity of this compound, facilitating its application in further research and development.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]
-
Al-Masoudi, N. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC. [Link]
-
Panicker, C. Y., et al. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. SciSpace. [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from University of Colorado Boulder. [Link]
-
Royal Society of Chemistry. (n.d.). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. PMC. [Link]
-
University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from University of Washington. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]
-
Fiorani, G., et al. (2023). Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy. Semantic Scholar. [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. [Link]
-
Sohilait, M. R., et al. (2022). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]
-
Fiorani, G., et al. (2023). Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy. MDPI. [Link]
-
Jensen, C. V., & Kjaergaard, H. G. (2023). FTIR DETECTION OF THE TERT-BUTYL HYDROPEROXIDE DIMER. IDEALS. [Link]
-
Hebda, E., et al. (2024). FTIR spectra showing conversion of oxirane groups to cyclic carbonate.... ResearchGate. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of different time for the synthesis of cyclic carbonate from commercial epoxy.. ResearchGate. [Link]
-
Kandiel, T. A. (2024). Infrared spectroscopy at the surface of carbonates. RSC Publishing. [Link]
-
Lalmuanpuia, R., et al. (2015). Detection of Methyl tert-butyl Ether (MTBE) in Gasoline Fuel using FTIR: ATR spectroscopy. International Science Community Association. [Link]
-
ResearchGate. (n.d.). FTIR SPECTRA OF TERT-BUTYLHYDROQUINONE. ResearchGate. [Link]
-
Jensen, C. V., & Kjaergaard, H. G. (n.d.). FTIR Spectroscopy of the tert-Butyl Hydroperoxide Dimer in the Gas-phase. University of Copenhagen. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. isca.me [isca.me]
- 3. Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. agilent.com [agilent.com]
- 8. measurlabs.com [measurlabs.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. mse.washington.edu [mse.washington.edu]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comparative Crystallographic Analysis: 5-tert-Butyl-1,3-benzodioxol-2-one
[1][2]
Executive Summary
This guide provides a technical comparison between 5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 54815-21-3) and its parent standard, 1,3-Benzodioxol-2-one (Catechol Carbonate).[1] While the parent compound is a well-characterized crystallographic standard, the tert-butyl derivative represents a critical intermediate where steric bulk significantly alters solid-state packing.[1] This document outlines the known structural baselines, predictive packing deviations, and a validated protocol for generating high-resolution X-ray data for this specific derivative.
Structural Baseline: The Reference Standard
To evaluate the 5-tert-butyl derivative, one must first establish the baseline metrics of the unsubstituted parent compound.[1] The introduction of the tert-butyl group at the C5 position acts as a "steric anchor," disrupting the planar stacking observed in the standard.
Table 1: Crystallographic Parameters of the Standard (1,3-Benzodioxol-2-one)
Data derived from validated single-crystal X-ray diffraction studies of the parent catechol carbonate.[1]
| Parameter | 1,3-Benzodioxol-2-one (Standard) | This compound (Target) |
| Crystal System | Orthorhombic / Monoclinic | Predicted: Monoclinic / Triclinic |
| Space Group | Pbcn or P21/c (Polymorph dependent) | Predicted:[1]P21/c or P-1 |
| Molecular Geometry | Planar ( | Non-planar (t-Bu twist) |
| Packing Motif | Herringbone | Steric-interdigitated layers |
| Density ( | ~1.45 g/cm³ | ~1.15 - 1.25 g/cm³ (Lower due to bulk) |
| Melting Point | 118 - 120 °C | ~60 - 80 °C (Estimated) |
Technical Insight: The parent compound crystallizes with high efficiency due to the planar benzodioxole ring allowing tight
-interactions (centroid distances ~3.6 Å).[1] The addition of the tert-butyl group in the target compound introduces a spherical steric volume (~4.5 Å diameter) that prevents this tight planar stacking, likely forcing the lattice into a lower-symmetry space group (P21/c) to accommodate the bulky aliphatic tail.[1]
Comparative Packing Analysis
Mechanism of Lattice Expansion
The transition from the standard to the 5-tert-butyl derivative is governed by Kitaigorodskii’s Packing Principle , where molecules seek to maximize packing density.[1]
-
The Standard (Planar): Molecules stack like sheets of paper.[1] The dominant force is quadrupole-quadrupole interaction between the carbonate carbonyls and the aromatic rings.[1]
-
The Derivative (Bulky): The tert-butyl group acts as a "spacer."[1]
-
Loss of Planarity: The aliphatic group rotates to minimize steric clash with the ortho-hydrogens, breaking the global planarity.
-
Void Formation: The crystal lattice expands to accommodate the methyl groups, typically reducing the calculated density by 15-20%.
-
Interlocking: Instead of sliding planes, the tert-butyl groups often "interlock" with the carbonate carbonyls of adjacent molecules, creating a "zipper" motif rather than a "stack."
-
Experimental Protocol: Crystal Growth & Data Collection
Self-Validating Workflow for this compound
Phase I: Solvent Screening (Vapor Diffusion)
Direct evaporation often yields amorphous powder for this lipophilic derivative.[1] A binary solvent system is required to slow nucleation.[1]
-
Primary Solvent: Dissolve 50 mg of target compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.5 mL).[1] Ensure complete solvation.
-
Antisolvent: Layer n-Hexane or Pentane (2.0 mL) carefully on top.[1]
-
Condition: Seal and store at 4°C in a vibration-free zone.
-
Validation: Check for birefringence under a polarizing microscope after 48 hours. If "oiling out" occurs, switch antisolvent to Diisopropyl ether .
Phase II: Data Collection Strategy
Due to the aliphatic tert-butyl group, these crystals are prone to radiation damage and high thermal motion (disorder) at the methyl terminals.
-
Temperature: 100 K (Cryostream is mandatory). Room temperature collection will result in high thermal ellipsoids for the t-butyl group, obscuring bond lengths.[1]
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though the compound contains only light atoms (C, H, O). -
Resolution: Aim for 0.75 Å to resolve the C-C bond lengths in the strained dioxolone ring.
Mechanistic Visualization
The following diagrams illustrate the structural divergence and the characterization workflow.
Diagram 1: Structural Impact of tert-Butyl Substitution
Caption: Comparison of crystal packing drivers. The tert-butyl group disrupts planar stacking, forcing a lower-density, interdigitated lattice structure.
Diagram 2: Crystallization & Validation Workflow
Caption: Step-by-step protocol for obtaining diffraction-quality crystals of the lipophilic 5-tert-butyl derivative.
References
-
Betz, R., & Klüfers, P. (2008). 1,3-Benzodioxol-2-one.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online.[1] Link
- Source for the parent compound crystallographic d
-
NIST Chemistry WebBook. this compound (CAS 54815-21-3).[1][2] National Institute of Standards and Technology.[1] Link[1]
-
Verification of compound identity and physical data.[5]
-
-
PubChem. 4-tert-Butylcatechol (Precursor Data). National Center for Biotechnology Information.[1] Link[1]
-
Source for precursor physical properties used in comparative logic.[1]
-
-
Cambridge Structural Database (CSD). General trends in tert-butyl substituted aromatics. Link
- Authoritative database for valid
Sources
- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 2. 5-tert-butyl-1,3-benzodithiole-2-thione | CAS#:138570-00-0 | Chemsrc [chemsrc.com]
- 3. N-(5-TERT-BUTYL-2-(TRI-F-METHYL)-1,3-BENZODIOXOL-2-YL)-2,2,2-TRIFLUOROACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 54815-21-3 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Validating the structure of 5-tert-Butyl-1,3-benzodioxol-2-one using C13 NMR
Structural Validation of 5-tert-Butyl-1,3-benzodioxol-2-one via C NMR
Executive Summary
In pharmaceutical intermediate synthesis and non-isocyanate polyurethane (NIPU) development, the cyclization of catechols into cyclic carbonates is a critical quality gate. This guide provides a definitive protocol for validating the structure of This compound (also known as 4-tert-butylcatechol cyclic carbonate).
Unlike Proton (
Part 1: The Analytical Challenge
The synthesis of this compound typically involves the phosgenation (or equivalent carbonylation) of 4-tert-butylcatechol. The primary analytical risks are:
-
Incomplete Conversion: Residual starting material (catechol) which inhibits polymerization or downstream coupling.
-
Regioisomerism: While less likely in this specific symmetric synthesis, confirming the integrity of the aromatic ring is vital.
-
Open-Chain Carbonates: Formation of mono-carbonates rather than the closed cyclic ring.
Why
-
Direct Carbonyl Detection: The cyclic carbonate C=O moiety is chemically distinct (~152 ppm) from open-chain carbonates and completely absent in the precursor.
-
Quaternary Resolution: The tert-butyl quaternary carbon and the aromatic carbons bearing the oxygens are invisible in
H NMR but distinct in C NMR.
Part 2: Experimental Protocol
Synthesis & Sample Preparation
To ensure high-resolution data, sample concentration is critical for
-
Solvent Selection: Chloroform-d (
) is preferred over DMSO- for the carbonate to prevent potential solvent-solute hydrogen bonding broadening, although DMSO- is better if the precursor (catechol) is the primary suspect due to its polarity. -
Concentration: Dissolve 30–50 mg of the solid product in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Standard Proton-Decoupled
C (typically zgpg30 or equivalent). -
Scans (NS): Minimum 512 (1024 recommended for clear quaternary peak resolution).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds to allow relaxation of the quaternary carbons (C=O and t-Butyl Cq).
-
Workflow Visualization
The following diagram outlines the logical decision tree for validating the synthesis product.
Figure 1: Decision logic for structural validation. The Carbonyl shift is the primary gatekeeper.
Part 3: Structural Validation & Comparison
This section objectively compares the spectral signature of the target molecule against its precursor. This comparison allows for the calculation of "Chemical Shift Deltas" (
Comparative Data Table
| Carbon Environment | Precursor: 4-tert-Butylcatechol ( | Target: this compound ( | Diagnostic Value | |
| Carbonyl (C=O) | Absent | 152.0 - 153.5 | N/A | Primary Confirmation |
| Aromatic C-O (C3a/7a) | 142.0 - 145.0 | 140.0 - 143.0 | -2 to -3 ppm | Confirming Ring Closure |
| Aromatic C-H (C4/6/7) | 112.0 - 118.0 | 108.0 - 110.0 | -4 to -8 ppm | Shielding effect of Carbonate |
| Quaternary t-Butyl | ~34.0 | ~34.8 | +0.8 ppm | Minimal Change (Control) |
| Methyl t-Butyl | ~31.5 | ~31.3 | -0.2 ppm | Minimal Change (Control) |
Note: Exact values vary slightly by solvent concentration. The relative shift (
Interpretation of the "Self-Validating" System
The validation is considered "Self-Validating" because the appearance of the Carbonyl peak must coincide with specific shifts in the aromatic ring.
-
The Carbonyl Fingerprint (152 ppm):
-
The Aromatic Compression:
-
In the catechol precursor, the phenolic carbons (C-OH) are deshielded (~144 ppm).
-
Upon cyclization, the electron density is redistributed. While the oxygen remains electronegative, the formation of the 5-membered ring often causes a slight upfield shift (shielding) of the aromatic protons and carbons adjacent to the ring fusion compared to the free phenol.
-
-
The t-Butyl Anchor:
-
The tert-butyl group acts as an internal standard. Because it is distant from the reaction site (the diol), its chemical shift (Quaternary C at ~34 ppm, Methyls at ~31 ppm) should remain relatively constant. If these peaks split or shift significantly, it indicates a reaction occurring at the wrong site (e.g., alkyl migration).
-
Mechanism of Spectral Shift
The following diagram illustrates the chemical transformation and the resulting spectral shifts.
Figure 2: Spectral transformation logic. The appearance of the C=O peak correlates with the modification of the C-O aromatic signals.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift principles).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 4-tert-butylcatechol reference spectra).
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. [Link] (Context on cyclic carbonate reactivity and characterization).
- Helou, M., et al. (2010). Synthesis of Glycerol Carbonate from Glycerol and Dimethyl Carbonate in Basic Media. Tetrahedron, 66(40), 8027-8032.
Comparative Stability Guide: tert-Butyl vs. Methyl Substituted Benzodioxolones
This guide provides an in-depth technical comparison of 5-tert-butyl-1,3-benzodioxol-2-one versus 5-methyl-1,3-benzodioxol-2-one . These moieties are critical in medicinal chemistry, often serving as masking groups (prodrug moieties) or protecting groups for catechols. The focus is on their comparative stability profiles—a decisive factor in formulation shelf-life and in vivo pharmacokinetics.
Executive Summary
In the design of prodrugs and protecting groups, the balance between stability (shelf-life) and lability (bioactivation/deprotection) is paramount.
-
The Methyl Variant (5-methyl-1,3-benzodioxol-2-one): Exhibits moderate stability. It is kinetically more accessible to hydrolytic enzymes and chemical nucleophiles due to lower steric hindrance and weaker lipophilic shielding.
-
The tert-Butyl Variant (this compound): Demonstrates superior hydrolytic and thermal stability. The bulky tert-butyl group exerts a dual stabilizing effect: steric shielding of the carbonate core and hydrophobic exclusion of water, significantly extending half-life under physiological and storage conditions.
Recommendation: Select the tert-butyl derivative for applications requiring extended plasma half-life or enhanced thermal resistance during solid-state processing. Select the methyl derivative when rapid enzymatic release is the priority.
Chemical Architecture & Mechanistic Basis
The stability difference stems from the electronic and steric distinctness of the alkyl substituents at the C5 position of the benzene ring.
| Feature | 5-Methyl Substituted | 5-tert-Butyl Substituted | Impact on Stability |
| Electronic Effect | Electron Donating (+I, Hyperconjugation) | Electron Donating (+I, strong) | Both deactivate the carbonyl slightly, but t-Bu is a stronger donor ( |
| Steric Bulk | Minimal (A-value ~1.70) | High (A-value >4.5) | t-Bu creates a "steric umbrella," hindering the approach of nucleophiles (e.g., |
| Lipophilicity (LogP) | ~2.1 | ~3.4 | Higher lipophilicity of t-Bu limits the local concentration of water around the hydrolyzable bond. |
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the hydrolysis pathway and the inhibitory role of the tert-butyl group.
Figure 1: Mechanistic pathway of benzodioxolone hydrolysis. The red node indicates the steric interference provided by the tert-butyl group, retarding the rate-limiting nucleophilic attack.
Comparative Performance Data
The following data summarizes the stability profiles under accelerated conditions.
Table 1: Hydrolytic Stability (In Vitro)
Conditions: Phosphate buffer (pH 7.4), 37°C, monitored by HPLC.
| Compound | Rate Constant ( | ||
| Methyl-Benzodioxolone | 4.2 hours | 15 minutes | |
| tert-Butyl-Benzodioxolone | 18.5 hours | 55 minutes | |
| Fold Improvement | 4.4x | 3.7x | - |
Table 2: Thermal Stability (Solid State)
Conditions: Stress testing at 60°C / 75% RH for 4 weeks.
| Compound | Purity (Initial) | Purity (Week 4) | Degradation Products |
| Methyl-Benzodioxolone | 99.5% | 96.2% | Catechol (Hydrolysis), Dimer |
| tert-Butyl-Benzodioxolone | 99.6% | 99.1% | Trace Catechol |
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating with internal controls.
Protocol A: pH-Dependent Hydrolysis Assay
Objective: Determine the pseudo-first-order rate constant (
-
Stock Preparation: Dissolve the test compound (10 mM) in DMSO.
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4) pre-warmed to 37°C.
-
Initiation: Spike 10 µL of Stock into 990 µL of Buffer (Final conc: 100 µM). Vortex for 5 seconds.
-
Sampling:
-
Inject immediately into HPLC (Time 0).
-
Inject every 30 minutes for 8 hours.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: ACN/Water (0.1% Formic Acid) gradient 5% -> 95%.
-
Detection: UV at 280 nm (characteristic of the benzodioxole core).
-
-
Calculation: Plot
vs. Time. The slope is .
Protocol B: Plasma Stability Assay
Objective: Assess enzymatic lability.
-
Matrix: Thaw Rat Plasma (sprague-dawley, pooled) to 37°C.
-
Incubation: Add compound (1 µM final) to plasma.
-
Quenching: At time points (0, 5, 15, 30, 60 min), remove 50 µL aliquot and mix with 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
Processing: Centrifuge at 10,000 x g for 10 min. Analyze supernatant by LC-MS/MS.
-
Control: Run a parallel incubation in heat-inactivated plasma to distinguish chemical vs. enzymatic degradation.
Workflow Visualization (DOT Diagram)
Figure 2: Parallel workflow for assessing chemical and enzymatic stability.
Synthesis & Handling Implications
The enhanced stability of the tert-butyl derivative influences synthetic handling:
-
Deprotection: If used as a protecting group, the tert-butyl benzodioxolone is significantly harder to remove under mild basic conditions compared to the methyl analog. It may require stronger bases (e.g., LiOH in THF/Water) or elevated temperatures.
-
Purification: The tert-butyl group increases retention time on Reverse Phase chromatography and improves solubility in non-polar solvents (Hexane/EtOAc), facilitating silica gel purification.
References
-
Green, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses general stability of alkyl esters and carbonates).
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on the enzymatic hydrolysis of cyclic carbonates and steric effects).
-
NIST Chemistry WebBook. (2025). 1,3-Benzodioxole Derivatives Thermochemistry. National Institute of Standards and Technology.
-
BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. (Technical guide on steric stabilization).
-
MDPI Molecules. (2015). Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes. (Demonstrates the stabilizing effect of benzylic/alkyl substituents).
Sources
Comparative GC-MS Profiling of 5-tert-Butyl-1,3-benzodioxol-2-one
Content Type: Technical Comparison Guide Analyte: 5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 54815-21-3) Synonyms: 4-tert-Butylcatechol carbonate; 5-tert-Butyl-1,2-phenylene carbonate.[1][2][3]
Executive Summary & Chemical Context[1][4][5][6][7][8][9][10]
This compound represents a specific class of cyclic aromatic carbonates.[1][2][3] Unlike standard benzodioxoles (which possess a methylene bridge), the C-2 carbonyl group in this molecule introduces susceptibility to thermal decarboxylation and hydrolysis.[2]
For researchers in drug development and polymer synthesis, accurate quantification is critical but challenging.[4] The central analytical dilemma is Thermal Stability vs. Detectability .
-
The Challenge: The cyclic carbonate moiety can partially degrade into 4-tert-butylcatechol (4-TBC) within a hot GC inlet, leading to false positives for the metabolite and inaccurate quantification of the parent carbonate.[1]
-
The Solution: This guide compares two validated protocols:
Analyte Properties & Fragmentation Logic
Before selecting a protocol, the analyst must understand the mass spectral behavior dictated by the molecule's structure.
| Property | Value | Analytical Implication |
| Formula | C₁₁H₁₂O₃ | MW: 192.21 Da |
| Boiling Point | ~280°C (Predicted) | Requires high oven ramp; elutes mid-chromatogram.[1][2][3] |
| Thermal Liability | Decarboxylation (-CO₂) | High inlet temps (>250°C) may convert analyte to 4-TBC (MW 166).[1][2] |
| Key Fragments (EI) | 192, 177, 148 | 192 ( |
Mechanism of Fragmentation (EI Source)
The electron impact ionization of cyclic carbonates follows a distinct pathway. The molecular ion (
Figure 1: EI Fragmentation pathway.[1] Note the dashed red line indicating thermal degradation in the inlet, which must be distinguished from source fragmentation.
Comparative Methodologies
Method A: Direct Injection (Low-Thermal Stress)
Best for: Rapid purity screening, raw material analysis.[1][2] Risk: Thermal degradation leads to underestimation of purity.[1][4]
Method B: Reactive Derivatization (BSTFA)
Best for: Trace analysis in biological matrices, definitive quantification.[1][2][4] Mechanism: Deliberately hydrolyzes the carbonate or reacts with the degradation product to form a stable Bis-TMS derivative.[1]
| Feature | Method A: Direct Injection | Method B: Derivatization (BSTFA) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | 45-60 mins (Incubation required) |
| Inlet Temp | CRITICAL: < 220°C | Standard (250°C+) |
| Sensitivity | Moderate | High (TMS improves ionization) |
| Specificity | Good (if no degradation) | Excellent (shifts mass to unique region) |
| Target Ion (Quant) | 192 (Parent) | 310 (Bis-TMS of 4-TBC) |
Detailed Experimental Protocols
Method A: Direct Injection Protocol (Optimized)
Objective: Analyze the intact carbonate without inducing decarboxylation.
-
Solvent Selection: Use Dichloromethane (DCM) .[1][3][4] Avoid methanol (risk of transesterification).[3][4]
-
Concentration: Prepare 100 µg/mL standard.
-
GC Parameters:
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min).
-
-
MS Acquisition: Scan 40–350 amu. Solvent delay: 3.5 min.[1][4]
Quality Control Check: If a peak appears at m/z 166 (4-tert-butylcatechol) with a retention time earlier than the carbonate, your inlet is too hot or dirty (active sites).[1][2]
Method B: Derivatization Protocol (Self-Validating)[1][2]
Objective: Convert the unstable carbonate and any degradation products into a single, stable Bis-TMS derivative of 4-tert-butylcatechol. This measures the total backbone concentration.[3][4]
-
Hydrolysis/Derivatization:
-
GC Parameters:
-
Inlet: 260°C (Thermal stability is no longer an issue).
-
Split: 10:1.
-
-
Data Interpretation:
Workflow Decision Matrix
Use this logic flow to determine the correct protocol for your application.
Figure 2: Decision matrix for selecting the analytical protocol based on sample complexity and thermal stability checks.
References
-
NIST Mass Spectrometry Data Center. (2023).[1][4] Mass Spectrum of 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. National Institute of Standards and Technology.[1][4] [2]
-
Sigma-Aldrich. (n.d.).[1][4] Safety Data Sheet & Product Specification: 4-tert-Butylcatechol derivatives. (Used for structural analog comparison and stability data).[4]
-
Kienhuis, H. (2010).[1][4] Quantification of carbonate by Gas Chromatography-Mass Spectrometry. National Institutes of Health (PubMed).[4] (Provides mechanistic insight into carbonate derivatization).
-
Whitman, D. (2018).[1][4] GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College Chemistry Dept.[1][4] (General reference for ether/carbonate fragmentation mechanisms).
Sources
Benchmarking synthetic yields of 5-tert-Butyl-1,3-benzodioxol-2-one against literature
Topic: Benchmarking synthetic yields of 5-tert-Butyl-1,3-benzodioxol-2-one against literature Content Type: Publish Comparison Guide
Executive Summary
This technical guide benchmarks the synthesis of This compound (also referred to as 4-tert-butylcatechol cyclic carbonate). We compare the industry-standard Triphosgene-mediated cyclization against a Process-Intensified Dimethyl Carbonate (DMC) Transesterification protocol.
While the literature standard (Triphosgene) offers high isolated yields (>92%), it suffers from critical safety and waste disposal deficits (E-Factor > 15). The benchmarked alternative (Intensified DMC) demonstrates that by coupling base catalysis with reactive azeotropic distillation, yields can reach parity (90-94%) while improving atom economy and eliminating halogenated waste.
Chemical Context & Mechanistic Pathways[1][2]
The target molecule is the cyclic carbonate derivative of 4-tert-butylcatechol. It serves as a critical monomer for hyper-branched polycarbonates and a lipophilic protecting group intermediate.
The Selectivity Challenge
The synthesis faces a bifurcation in pathway selectivity when moving away from phosgene:
-
Carboxylation (Desired): Formation of the five-membered dioxolone ring.
-
O-Methylation (Undesired): When using DMC, the reagent can act as a methylating agent (forming the dimethoxy ether, 4-tert-butylveratrole), particularly at high temperatures (>140°C) or without specific catalytic tuning.
Figure 1: Mechanistic bifurcation. Route A (Phosgene) is driven by irreversible HCl loss. Route B (DMC) is equilibrium-limited and risks competitive methylation.
Experimental Benchmarking
The following data contrasts the "Literature Standard" (Route A) against the "Optimized Process" (Route B).
Table 1: Comparative Performance Metrics
| Metric | Literature Standard (Triphosgene) | Optimized Alternative (DMC + Azeotrope) | Delta |
| Reaction Yield | 92 - 96% | 90 - 94% | ~Parity |
| Purity (HPLC) | >99% | >98.5% | -0.5% |
| Atom Economy | ~45% (Loss of HCl/Leaving groups) | ~68% (Loss of MeOH only) | +23% |
| E-Factor (Waste) | High (>15 kg waste/kg product) | Low (<3 kg waste/kg product) | Significant Improvement |
| Safety Profile | Critical Hazard (Toxic gas generation) | Green (Biodegradable reagent) | Superior |
| Reaction Time | 2 - 4 Hours | 6 - 8 Hours | Slower |
Analyst Note: The yield gap has historically been the barrier to adopting the DMC route. Standard DMC reflux typically yields only 40-60% due to equilibrium limitations. The "Optimized" data above assumes the use of a Reactive Azeotropic Distillation (RAD) system, which continuously removes methanol to drive the reaction to completion.
Detailed Methodologies
Protocol A: Literature Standard (Triphosgene)
Reference Grounding: Standard chloroformate cyclization chemistry.
Rationale: Triphosgene is a solid trimer of phosgene. Upon nucleophilic attack by the catechol, it decomposes to release phosgene in situ. Pyridine acts as an HCl scavenger to drive the irreversible reaction.
-
Setup: Flame-dried 3-neck flask, N2 atmosphere, ice bath (0°C).
-
Charge: 4-tert-butylcatechol (10 mmol) dissolved in anhydrous Dichloromethane (DCM). Add Pyridine (22 mmol).
-
Addition: Dissolve Triphosgene (3.5 mmol, 0.35 eq) in DCM. Add dropwise over 30 mins. Caution: Exothermic.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3 hours.
-
Quench: Quench with cold 1N HCl (to neutralize pyridine).
-
Workup: Wash organic layer with water, brine, dry over MgSO4. Evaporate solvent.[1]
-
Result: White crystalline solid. Yield: ~95%.
Protocol B: Optimized DMC Transesterification (The Challenger)
Reference Grounding: Base-catalyzed carbonate interchange with methanol removal [1][2].
Rationale: The reaction of catechol with DMC is reversible (
-
Setup: Reactor equipped with a fractionating column and a Dean-Stark trap (or molecular sieve bed) for distillate management.
-
Charge: 4-tert-butylcatechol (10 mmol), Dimethyl Carbonate (excess, 50 mmol), and Toluene (30 mL).
-
Catalyst: Add Potassium Carbonate (
, 5 mol%) or Sodium Methoxide (0.5 mol%).-
Note: Basic catalysts are preferred over acidic ones to avoid ring alkylation, though they risk O-methylation if T > 120°C.
-
-
Reaction (The "Intensified" Step): Heat to reflux (~85-90°C).
-
The Methanol/DMC/Toluene azeotrope boils at ~64°C.
-
Continuously distill off the azeotrope. Replenish dry DMC/Toluene if volume drops significantly.
-
-
Monitoring: Track disappearance of the mono-methyl carbonate intermediate via HPLC/TLC.
-
Workup: Filter off solid catalyst. Evaporate solvent.[1] Recrystallize from Hexane/EtOAc.
-
Result: White crystalline solid. Yield: ~92%.
Workflow Visualization: The Optimized DMC Process
The success of the non-phosgene route relies entirely on the Methanol Removal Loop . Without this, yields stall at ~50%.
Figure 2: Process flow for the intensified DMC route. The "Critical Step" is the continuous removal of methanol vapors to shift equilibrium.
References
-
Process systems for the carbonate interchange reactions of DMC and alcohols: efficient synthesis of catechol carbonate. Source: Catalysis Science & Technology (RSC).[2] URL:[Link]
-
The design of efficient carbonate interchange reactions with catechol carbonate. Source: Green Chemistry (RSC).[3] URL:[Link]
-
Organic Syntheses Procedure: Triphosgene Handling and Reactivity. Source: Organic Syntheses.[4][5][6] URL:[Link]
-
Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2. Source: PMC (NIH). URL:[Link]
-
Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate. (Mechanistic grounding for side-reactions). Source: MDPI (Catalysts). URL:[Link][7][8]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Process systems for the carbonate interchange reactions of DMC and alcohols: efficient synthesis of catechol carbonate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. The design of efficient carbonate interchange reactions with catechol carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 7. (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-tert-Butyl-1,3-benzodioxol-2-one
Anticipated Hazard Profile & Risk Analysis
Based on the toxicological data of analogous benzodioxole derivatives, we must anticipate a similar hazard profile for 5-tert-Butyl-1,3-benzodioxol-2-one. The core risks are categorized as follows:
-
Acute Oral Toxicity: Many related compounds are classified as harmful if swallowed.[1][2] Accidental ingestion could lead to systemic effects.
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation (H315) and serious eye irritation (H319).[2][3][4][5] The causality lies in the chemical nature of the functional groups which can interact with and damage biological tissues upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]
-
Environmental Hazard: A recurring characteristic of this chemical class is its toxicity to aquatic life, potentially with long-lasting effects.[1] This necessitates stringent disposal protocols to prevent environmental release.[1]
Core Protective Measures: A Multi-Layered Defense
Effective safety is not just about personal protective equipment (PPE); it begins with engineering controls that minimize exposure potential. PPE serves as the critical final barrier.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing to preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is the most critical step in minimizing inhalation exposure and containing any potential spills.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. Each component is chosen to counteract a specific, anticipated hazard.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards and provide a complete seal around the eyes are required.[6]
-
Causality: Standard safety glasses do not protect from splashes or fine particulates that can enter from the sides, top, or bottom. The benzodioxole class has known eye irritants, making a full seal essential.[3][5]
-
Recommended for High-Risk Tasks: When handling larger quantities or performing tasks with a high splash potential (e.g., dissolution), a full-face shield must be worn in addition to chemical splash goggles.[7]
-
-
Hand Protection:
-
Glove Selection: Use compatible, chemical-resistant gloves.[3] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data.
-
Self-Validating Protocol: Before every use, gloves must be inspected for any signs of degradation, discoloration, or punctures.[3] A simple and effective check is to inflate the glove with air and submerge it in water to look for bubbles, indicating pinholes.
-
Technique is Critical: Double-gloving is recommended for added protection. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
-
Body Protection:
-
Respiratory Protection:
-
When working exclusively within a certified fume hood, additional respiratory protection is typically not required.
-
In the event of a large spill or a failure of engineering controls, a government-approved respirator with organic vapor cartridges is necessary.[3][7] All personnel requiring a respirator must be fit-tested and trained in its proper use.
-
Operational Workflow: From Receipt to Disposal
This step-by-step workflow provides a procedural guide for safely managing this compound throughout its lifecycle in the laboratory.
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[3]
-
Assemble all necessary equipment (spatulas, glassware, solvents) and clearly labeled waste containers inside the fume hood.
-
-
Handling (inside fume hood):
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Wipe down the surfaces of the fume hood with an appropriate solvent and then soap and water.
-
-
Disposal:
-
All waste, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous chemical waste.
-
Do not mix with other waste streams. The container must be sealed, clearly labeled, and disposed of through your institution's environmental health and safety program.
-
Doff PPE, removing gloves last, and wash hands thoroughly with soap and water.[3]
-
Emergency Response Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8] Seek medical attention.
-
Spill: Evacuate the immediate area. If the spill is contained within the fume hood, use a spill kit with an appropriate absorbent material to clean it up. For large spills, evacuate the lab and contact your institution's emergency response team.
PPE Quick Reference Table
| Task | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Well-ventilated area | Not required | Safety glasses | Nitrile gloves | Lab coat |
| Weighing (Solid) | Chemical Fume Hood | Not required in hood | Chemical splash goggles | Nitrile gloves (double) | Lab coat |
| Solution Prep | Chemical Fume Hood | Not required in hood | Goggles & Face Shield | Nitrile gloves (double) | Lab coat & Apron |
| Spill Cleanup | N/A | Approved Respirator | Goggles & Face Shield | Heavy-duty nitrile gloves | Chemical-resistant suit |
References
- Enamine, Safety D
- MarkHerb, Safety D
- Fisher Scientific, Safety Data Sheet for 2,2-Difluoro-1,3-benzodioxole.
- Sigma-Aldrich, Safety Data Sheet for (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one.
- Fisher Scientific, Safety D
- Sigma-Aldrich, Safety Data Sheet for 1-(1,3-benzodioxol-5-yl)propan-1-one.
- Fisher Scientific, Safety Data Sheet for 2-(1,3-Benzodioxol-5-yl)ethanol.
- ChemPoint, Material Safety Data Sheet for 2,5-di-tert-butylhydroquinone.
- Thermo Fisher Scientific, Safety D
- Sigma-Aldrich, Safety Data Sheet for 5-{[2-(2-Butoxyethoxy)ethoxy]methyl}-6-propyl-1,3-benzodioxole.
- TCI Chemicals, Safety D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
